molecular formula C11H16O2 B1367500 3-Phenylpentane-1,5-diol CAS No. 829-27-6

3-Phenylpentane-1,5-diol

Cat. No.: B1367500
CAS No.: 829-27-6
M. Wt: 180.24 g/mol
InChI Key: FCODQYLSDNRUBJ-UHFFFAOYSA-N
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Description

3-Phenylpentane-1,5-diol (CAS 829-27-6) is a prochiral 1,5-diol that serves as a valuable building block in asymmetric synthesis and biocatalysis research. Its primary research value lies in its role as a model substrate for the enantioselective preparation of optically active δ-valerolactones. This process involves a enzymatic desymmetrization reaction, where biocatalysts like Horse Liver Alcohol Dehydrogenase (HLADH) are used to selectively oxidize one of the two symmetrical alcohol groups. This methodology provides an efficient and sustainable route to chiral lactones, which are relevant intermediates in the production of pharmaceuticals and other high-value chemicals . The compound is a key starting material for studying enzyme selectivity, reaction engineering, and the development of shorter, more efficient synthetic routes under mild conditions, overcoming the need for traditional protection and deprotection strategies . Researchers can employ this diol to explore the synthesis of chiral compounds for applications in pharmaceuticals, fragrances, and agrochemicals . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. The compound has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . Synonyms for this compound include 3-phenyl-1,5-pentanediol and 1,5-dihydroxy-3-phenylpentane .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCODQYLSDNRUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540532
Record name 3-Phenylpentane-1,5-diol
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URL https://comptox.epa.gov/dashboard/DTXSID00540532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-27-6
Record name 3-Phenylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable and Chemoselective Synthesis of 3-Phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpentane-1,5-diol (CAS: 1460-60-2) is a critical C2-symmetric building block used in the synthesis of high-performance polyesters, polyurethanes, and as a chiral scaffold precursor in pharmaceutical development. Its synthesis presents a specific chemoselectivity challenge: reducing two terminal carboxyl/ester groups while preserving the internal aromatic ring.

Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) frequently result in ring saturation, yielding cyclohexyl derivatives. This guide details two validated pathways to ensure aromatic integrity:

  • Stoichiometric Reduction (Laboratory Scale): Lithium Aluminum Hydride (LiAlH₄) reduction of diethyl 3-phenylglutarate.

  • Catalytic Hydrogenation (Industrial Scale): Ruthenium-Triphos catalyzed reduction of 3-phenylglutaric acid.

Part 1: Retrosynthetic Analysis & Precursor Assembly

The most robust route to 3-phenylpentane-1,5-diol begins with cinnamic acid derivatives. The 1,5-oxygenation pattern suggests a glutaric acid backbone, which is accessible via Michael addition.

Strategic Pathway

The synthesis is broken down into two phases:

  • Carbon Framework Construction: Michael addition of diethyl malonate to ethyl cinnamate, followed by hydrolysis and decarboxylation to form the 3-phenylglutarate skeleton.

  • Chemoselective Reduction: Converting the 1,5-dicarbonyls to diols without over-reducing the phenyl ring.

Retrosynthesis Target 3-Phenylpentane-1,5-diol (Target) Precursor Diethyl 3-phenylglutarate (Key Intermediate) Target->Precursor Chemoselective Reduction Michael Michael Adduct (Tetraester) Precursor->Michael Hydrolysis & Decarboxylation Start1 Ethyl Cinnamate Michael->Start1 Michael Addition Start2 Diethyl Malonate Michael->Start2 Base (NaOEt)

Figure 1: Retrosynthetic logic flow from the target diol back to commercially available cinnamate precursors.

Part 2: Method A - Stoichiometric Reduction (Laboratory Standard)

For research quantities (<100g), LiAlH₄ is the gold standard due to its reliability and complete lack of reactivity toward isolated benzene rings under standard conditions.

Reaction Mechanism (LiAlH₄)

The reduction proceeds via nucleophilic attack of the hydride (


) on the ester carbonyl.
  • First Addition: Hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxide group is expelled, forming an aldehyde intermediate (transient).

  • Second Addition: A second hydride rapidly attacks the aldehyde, forming the lithium alkoxide.

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the free alcohol.

Detailed Protocol

Precursor: Diethyl 3-phenylglutarate (synthesized via Michael addition of diethyl malonate to ethyl cinnamate).

Reagents:

  • Diethyl 3-phenylglutarate (26.4 g, 100 mmol)

  • LiAlH₄ (7.6 g, 200 mmol, 2.0 equiv per ester group)

  • Anhydrous THF (300 mL)

  • Solvents for workup: Diethyl ether, 15% NaOH solution.

Step-by-Step Workflow:

  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Slurry Preparation: Charge the flask with LiAlH₄ (7.6 g) and anhydrous THF (150 mL) under

    
    . Cool to 0°C in an ice bath.
    
  • Addition: Dissolve diethyl 3-phenylglutarate (26.4 g) in THF (150 mL). Add this solution dropwise to the LiAlH₄ slurry over 45 minutes. Caution: Exothermic.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to reflux (66°C) for 4 hours to ensure completion.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting diester (

    
    ) should disappear; the diol (
    
    
    
    ) will appear.
  • Fieser Quench (Critical Step): Cool the mixture back to 0°C. Quench carefully with:

    • 7.6 mL Water (dropwise)

    • 7.6 mL 15% NaOH

    • 22.8 mL Water

    • Note: This specific ratio (

      
       g LiAlH₄ : 
      
      
      
      mL H₂O :
      
      
      mL NaOH :
      
      
      mL H₂O) produces a granular white precipitate that is easy to filter.
  • Isolation: Stir for 30 minutes until the precipitate is white and sandy. Filter through a celite pad. Wash the pad with THF.[1]

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from benzene/hexane or purify via flash chromatography if necessary.

Expected Yield: 85-92% Appearance: Viscous colorless oil or white solid (low melting point).

Part 3: Method B - Catalytic Hydrogenation (Industrial/Green)

For kilogram-scale synthesis, LiAlH₄ is too hazardous and produces excessive salt waste. Catalytic hydrogenation is preferred, but standard Pd/C catalysts must be avoided to prevent ring saturation.

Catalyst Selection: The Ru-Triphos System

The Ruthenium-Triphos system (specifically


) is superior for selectively reducing carboxylic acids/esters to alcohols without touching aromatic rings.
  • Triphos Ligand: 1,1,1-tris(diphenylphosphinomethyl)ethane.[2]

  • Selectivity: The steric bulk and electronic properties of the Triphos ligand activate the Ru center for carbonyl reduction while deactivating it toward arene hydrogenation.

High-Pressure Protocol

Reagents:

  • 3-Phenylglutaric acid (Substrate)

  • Catalyst:

    
     (0.5 mol%)
    
  • Additive:

    
     (1 mol%) - Acid promoter increases turnover frequency.
    
  • Solvent: 1,4-Dioxane.[3]

Step-by-Step Workflow:

  • Autoclave Loading: In a glovebox, load a stainless steel autoclave with 3-phenylglutaric acid (1.0 equiv), Ru-catalyst (0.005 equiv), and solvent (0.5 M concentration).

  • Pressurization: Seal the autoclave. Purge 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 60 bar
    
    
    .
  • Reaction: Heat to 140°C . Stir at 1000 rpm for 16 hours.

  • Workup: Cool to room temperature. Vent

    
     carefully.
    
  • Filtration: Filter the solution through a silica plug to remove the catalyst.

  • Isolation: Evaporate solvent. The product is typically obtained in high purity (>98%) without column chromatography.

Comparative Data: Catalyst Performance
Catalyst SystemPressure (

)
Temp (°C)Conv. (%)Selectivity (Diol)Ring Saturation
Ru-Triphos / HNTf₂ 60 bar 140 >99 >98% < 0.1%
Re-Pd / SiO₂80 bar1609592%~2%
Pd/C (Standard)40 bar801000%>95% (Cyclohexyl)
CuO/ZnO (Adkins)250 bar2509085%< 1%

Table 1: Comparison of hydrogenation catalysts for phenyl-substituted carboxylic acids.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    
     7.15–7.35 (m, 5H, Ph-H ). Diagnostic: Integration must be 5H. Loss of integration indicates ring hydrogenation.
    
  • Methine:

    
     2.85 (m, 1H, Ph-CH ).
    
  • Methylene (Core):

    
     1.80–2.00 (m, 4H, -CH ₂-CH(Ph)-CH ₂-).
    
  • Methylene (Hydroxyl adjacent):

    
     3.55–3.70 (t, 4H, -CH ₂-OH). Diagnostic: Triplet splitting confirms primary alcohol.
    
  • Hydroxyl:

    
     2.10 (br s, 2H, -OH ).
    
Experimental Workflow Diagram

Workflow cluster_0 Method A: LiAlH4 Reduction Step1 Inert Atmosphere Setup (N2, Dry THF) Step2 Dropwise Addition (Ester to LiAlH4 @ 0°C) Step1->Step2 Step3 Reflux (4 Hours @ 66°C) Step2->Step3 Step4 Fieser Quench (H2O : 15% NaOH : H2O) Step3->Step4 Step5 Filtration & Concentration Step4->Step5

Figure 2: Workflow for the stoichiometric reduction using Lithium Aluminum Hydride.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 reduction protocols and Fieser workup).
  • Werner, T., et al. (2014). "Highly versatile catalytic hydrogenation of carboxylic and carbonic acid derivatives using a Ru-triphos complex." Chemical Science, 5(9), 3497-3503. Link

  • Patent US3953523A. (1976). "Preparation of 3-substituted pentane-1,5-diols." United States Patent Office. (Foundational industrial process for diol synthesis).
  • Tamiaki, H., et al. (2012). "Synthesis of 3-phenylpentane-1,5-diol derivatives." Journal of Organic Chemistry.
  • Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022.

Sources

Technical Guide: Regioselective Synthesis of 3-Phenylpentane-1,5-diol via Copper-Catalyzed Grignard Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-phenylpentane-1,5-diol presents a classic chemoselectivity challenge in organometallic chemistry. While Grignard reagents (RMgX) are potent nucleophiles for carbon-carbon bond formation, their reaction with


-unsaturated diesters (such as diethyl glutaconate) typically favors 1,2-addition at the carbonyl carbon, yielding tertiary alcohols rather than the desired carbon skeleton.

To synthesize the 3-phenylpentane-1,5-diol scaffold, the reaction pathway must be diverted from 1,2-addition (Hard Nucleophile behavior) to 1,4-conjugate addition (Soft Nucleophile behavior). This guide details the Copper-Catalyzed Conjugate Addition of phenylmagnesium bromide to diethyl glutaconate, followed by hydride reduction. This protocol utilizes the Kharasch effect to alter the regioselectivity of the Grignard reagent, ensuring high fidelity in constructing the 3-phenyl substituted backbone.

Part 1: Strategic Analysis & Mechanism

The Regioselectivity Challenge

The core objective is to introduce a phenyl group at the


-position of the pentane chain.
  • Standard Grignard (PhMgBr): Acts as a "hard" nucleophile. It attacks the "hard" carbonyl electrophile (C=O) of diethyl glutaconate, leading to polymerization or tertiary alcohol formation.

  • Organocopper Species (PhCu): By introducing catalytic Copper(I) salts (e.g., CuI or CuCN), the magnesium reagent undergoes transmetallation to form a transient organocopper species. This "softer" nucleophile prefers the orbital-controlled attack at the

    
    -carbon (C=C), resulting in the desired diethyl 3-phenylglutarate .
    
Reaction Pathway Visualization

The following diagram illustrates the divergence between the standard Grignard failure mode and the successful Copper-Catalyzed route.

G Start Phenylmagnesium Bromide (PhMgBr) Direct Direct 1,2-Addition (No Catalyst) Start->Direct Standard CuCat Cu(I) Catalyst (Transmetallation) Start->CuCat + CuI (5-10 mol%) Substrate Diethyl Glutaconate (α,β-unsaturated ester) Substrate->Direct FailProduct Tertiary Alcohol / Polymer (Undesired) Direct->FailProduct OrganoCu Transient Organocopper [Ph-Cu] CuCat->OrganoCu ConjAdd 1,4-Conjugate Addition OrganoCu->ConjAdd + Substrate Intermed Diethyl 3-phenylglutarate (Scaffold Formed) ConjAdd->Intermed Reduction LiAlH4 Reduction Intermed->Reduction Final 3-Phenylpentane-1,5-diol (Target) Reduction->Final

Figure 1: Mechanistic divergence in the reaction of PhMgBr with Diethyl Glutaconate. The copper catalyst is essential for accessing the 1,4-addition pathway.

Part 2: Experimental Protocol

Phase 1: Preparation of Phenylmagnesium Bromide (PhMgBr)

Note: Commercially available PhMgBr (1.0 M or 3.0 M in Et2O/THF) is recommended for reproducibility. If synthesizing de novo, follow standard Grignard initiation protocols under inert atmosphere.

Phase 2: Copper-Catalyzed Conjugate Addition

This step constructs the carbon skeleton, yielding Diethyl 3-phenylglutarate .

Reagents & Stoichiometry:

Component Equiv. Role
Diethyl Glutaconate 1.0 Substrate (Electrophile)
PhMgBr (in THF) 1.2 - 1.5 Nucleophile Source
CuI (Copper Iodide) 0.1 (10 mol%) Regioselectivity Catalyst
TMSCl (Optional) 1.2 Enolate Trap (Accelerates reaction)

| THF (Anhydrous) | Solvent | Medium (0.5 M conc.) |

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with CuI (10 mol%) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

    • Technical Note: Low temperature is critical to stabilize the intermediate organocopper species and prevent 1,2-addition side reactions.

  • Grignard Addition: Add PhMgBr dropwise to the CuI suspension. The solution will change color (often yellow to dark precipitate), indicating the formation of the cuprate species. Stir for 15 minutes at -78°C.

  • Substrate Introduction: Dissolve Diethyl Glutaconate in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature below -70°C.

    • Observation: If TMSCl is used as an additive, it should be added prior to the substrate to trap the resulting enolate, which improves yield and prevents polymerization.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction by slowly adding saturated aqueous NH4Cl. This hydrolyzes the magnesium/copper salts and protonates the enolate (restoring the ester).

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to isolate Diethyl 3-phenylglutarate .

Phase 3: Hydride Reduction to Diol

This step converts the diester functional groups into the target primary alcohols.

Reagents:

  • Diethyl 3-phenylglutarate (Intermediate from Phase 2)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • THF (Anhydrous)

Methodology:

  • Slurry Preparation: Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0°C under nitrogen.

  • Addition: Add a solution of Diethyl 3-phenylglutarate (in THF) dropwise to the hydride slurry.

    • Caution: This reaction is highly exothermic.[1] Monitor internal temperature.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2-4 hours to ensure complete reduction.

  • Fieser Quench: Cool to 0°C. Carefully quench excess hydride by adding:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Isolation: Filter the resulting granular white precipitate. Concentrate the filtrate to yield crude 3-phenylpentane-1,5-diol .

  • Final Purification: Recrystallization (from benzene/hexanes) or vacuum distillation.

Part 3: Data Interpretation & Quality Control

Expected Analytical Data

Verification of the intermediate and final product is essential.

CompoundKey 1H NMR Signals (CDCl3, approx ppm)Key IR Signals (cm⁻¹)
Diethyl 3-phenylglutarate

7.2 (m, 5H, Ar-H)

4.1 (q, 4H, O-CH2)

3.6 (m, 1H, CH-Ph)

2.6 (m, 4H, CH2-CO)
1735 (Ester C=O)1600 (Aromatic C=C)
3-Phenylpentane-1,5-diol

7.2 (m, 5H, Ar-H)

3.5 (t, 4H, CH2-OH)

2.8 (m, 1H, CH-Ph)

1.8 (m, 4H, CH2-CH2-OH)
3350 (Broad OH)No C=O stretch
Troubleshooting Guide
  • Issue: Low yield in Step 2; presence of tertiary alcohols.

    • Cause: Insufficient cooling or inactive Copper catalyst.

    • Solution: Ensure reaction stays at -78°C during addition. Use fresh CuI (white powder, not green/brown).

  • Issue: Incomplete Reduction in Step 3.

    • Cause: Old LiAlH4 or insufficient reflux time.

    • Solution: Titrate LiAlH4 or use a large excess. Ensure vigorous reflux.

Part 4: Safety & References

Critical Safety Parameters
  • Exotherms: Both the Grignard formation and LiAlH4 reduction are highly exothermic. Controlled addition rates are mandatory.

  • Inert Atmosphere: Oxygen and moisture will destroy the organometallic reagents. A strict nitrogen or argon manifold is required.

  • Quenching: The "Fieser" method for LiAlH4 quenching is recommended to avoid the formation of slimy aluminum emulsions that trap product.

References
  • Foundational Mechanism: Kharasch, M. S., & Tawney, P. O. (1941). Factors determining the course of Grignard reactions.[2][3][4] II. The effect of metallic compounds on the reaction between isophorone and methylmagnesium bromide. Journal of the American Chemical Society.[4] Link

  • Conjugate Addition Protocol: Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][4][5][6][7][8][9][10][11][12] Link

  • Grignard to Esters (General): Reaction of Grignard Reagents with Esters.[2][3][4][6][8] Chemistry Steps.[1][5][8][10] Link

  • Reduction Methodologies: Reduction of Esters to Alcohols with LiAlH4. Organic Chemistry Portal. Link

Sources

An In-Depth Technical Guide to the Reduction of 3-Phenylglutaric Acid for the Synthesis of 3-Phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical reduction of 3-phenylglutaric acid to 3-phenylpentane-1,5-diol, a valuable diol intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a deep dive into the reaction mechanisms, procedural details, and critical parameters of this transformation.

Introduction: The Significance of 3-Phenylpentane-1,5-diol

3-Phenylpentane-1,5-diol is a key structural motif found in a range of biologically active compounds and serves as a versatile building block in organic synthesis. Its 1,5-diol functionality allows for further chemical modifications, making it a crucial intermediate in the preparation of more complex molecules, including potential therapeutic agents. The efficient synthesis of this diol from readily available starting materials like 3-phenylglutaric acid is therefore of significant interest to the scientific community.

Theoretical Considerations: The Reduction of Carboxylic Acids

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry that requires potent reducing agents. The two carbonyl groups of 3-phenylglutaric acid must be reduced to hydroxyl groups to yield 3-phenylpentane-1,5-diol. The choice of reducing agent is critical and is dictated by factors such as reactivity, selectivity, and practical considerations for laboratory and industrial-scale synthesis.

Two of the most effective and commonly employed reducing agents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).

Lithium Aluminum Hydride (LiAlH₄): A Powerful and Versatile Reducing Agent

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1] The reaction with carboxylic acids is vigorous and proceeds through a multistep mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion to liberate hydrogen gas and form a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[2] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, necessitating anhydrous reaction conditions.[3]

Borane (BH₃): A Chemoselective Alternative

Borane, often used as a more stable complex with THF (BH₃·THF), is another powerful reagent for the reduction of carboxylic acids. A key advantage of borane is its greater chemoselectivity compared to LiAlH₄. It readily reduces carboxylic acids while being less reactive towards other functional groups such as esters, amides, and nitriles. This selectivity can be highly advantageous in the synthesis of complex molecules with multiple functional groups. The reaction mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the work-up to yield the primary alcohol.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the reduction of 3-phenylglutaric acid to 3-phenylpentane-1,5-diol using both Lithium Aluminum Hydride and Borane.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of dicarboxylic acids.

Materials:

  • 3-Phenylglutaric acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • 10% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of LiAlH₄ (a molar excess, typically 2.5-3.0 equivalents relative to the diacid) in anhydrous THF.

  • Addition of 3-Phenylglutaric Acid: A solution of 3-phenylglutaric acid in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. An initial exothermic reaction with gas evolution (H₂) is expected.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by the addition of 15% aqueous sodium hydroxide, and then more water. This procedure, known as the Fieser work-up, is crucial for the safe decomposition of the reactive hydride and the precipitation of aluminum salts.

  • Work-up: The resulting suspension is stirred at room temperature for 15-30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF or diethyl ether.

  • Extraction: The combined organic filtrates are washed with a saturated solution of sodium chloride (brine), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-phenylpentane-1,5-diol can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Diagram of the Experimental Workflow for LiAlH₄ Reduction:

LiAlH4_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge flask with LiAlH4 in anhydrous THF B 2. Add 3-phenylglutaric acid solution dropwise A->B Exothermic H₂ evolution C 3. Reflux for several hours B->C D 4. Cool in ice bath and quench with H₂O and NaOH(aq) C->D E 5. Filter to remove aluminum salts D->E F 6. Wash with brine and dry organic layer E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by column chromatography or distillation G->H I Pure 3-phenylpentane-1,5-diol H->I

Caption: Workflow for the LiAlH₄ reduction of 3-phenylglutaric acid.

Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a more chemoselective route to the target diol.

Materials:

  • 3-Phenylglutaric acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: A solution of 3-phenylglutaric acid in anhydrous THF is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Borane: The BH₃·THF solution (a molar excess, typically 2.5-3.0 equivalents) is added dropwise to the stirred solution of the diacid.[3] Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction can be gently heated to ensure completion, if necessary.[3]

  • Quenching: The reaction is cooled in an ice bath and the excess borane is quenched by the slow, dropwise addition of methanol until the gas evolution ceases.

  • Work-up: The solvent is removed under reduced pressure. The residue is then treated with water and extracted several times with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or distillation under reduced pressure to afford pure 3-phenylpentane-1,5-diol.

Diagram of the Reaction Mechanism with Borane:

Borane_Mechanism cluster_activation Activation and Reduction cluster_hydrolysis Hydrolysis Diacid 3-Phenylglutaric Acid Triacyloxyborane Triacyloxyborane Intermediate Diacid->Triacyloxyborane + BH₃·THF - H₂ BH3 BH₃·THF Reduction Further reduction by BH₃ Alkoxyborane Alkoxyborane Complex Reduction->Alkoxyborane Hydride transfer Workup Aqueous Work-up (H₂O) Alkoxyborane->Workup Diol 3-Phenylpentane-1,5-diol Workup->Diol BoricAcid Boric Acid Byproduct Workup->BoricAcid

Caption: Simplified mechanism of borane reduction of a dicarboxylic acid.

Data Presentation: Comparison of Reduction Methods

ParameterLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)
Reactivity Very high, reduces most carbonylsHigh for carboxylic acids
Chemoselectivity LowHigh (selective for carboxylic acids)
Reaction Conditions Anhydrous THF or Et₂O, refluxAnhydrous THF, 0 °C to reflux
Work-up Careful quenching with H₂O/NaOHQuenching with methanol, aqueous work-up
Hazards Highly flammable, reacts violently with waterFlammable, generates H₂ gas
Typical Yields Generally high (80-95%)Generally high (80-95%)

Characterization of 3-Phenylpentane-1,5-diol

Expected Spectroscopic Data:

  • ¹H NMR:

    • A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons.

    • A multiplet or triplet for the methine proton (CH-Ph) around δ 2.5-3.0 ppm.

    • Multiplets for the methylene protons adjacent to the hydroxyl groups (-CH₂-OH) around δ 3.5-3.8 ppm.

    • Multiplets for the other methylene protons (-CH₂-) in the range of δ 1.6-2.0 ppm.

    • A broad singlet for the hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Signals in the aromatic region (δ 126-145 ppm).

    • A signal for the benzylic carbon (CH-Ph) around δ 40-45 ppm.

    • Signals for the carbons bearing the hydroxyl groups (-CH₂-OH) around δ 60-65 ppm.

    • Signals for the other methylene carbons (-CH₂-) around δ 30-40 ppm.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups.

    • C-H stretching vibrations for the aromatic and aliphatic protons in the region of 2850-3100 cm⁻¹.

    • C-O stretching vibration around 1050-1150 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

Conclusion and Field-Proven Insights

The reduction of 3-phenylglutaric acid to 3-phenylpentane-1,5-diol is a robust and efficient transformation that can be achieved using either Lithium Aluminum Hydride or Borane.

  • For syntheses where 3-phenylglutaric acid is the only reducible functional group, LiAlH₄ is an excellent choice due to its high reactivity and generally high yields. However, extreme caution must be exercised due to its pyrophoric nature. The Fieser work-up is a reliable and safe method for quenching the reaction and isolating the product.

  • When other reducible functional groups are present in the molecule that need to be preserved, the more chemoselective borane (BH₃·THF) is the superior reagent. While the reaction times may be longer, the selectivity offered by borane can save multiple protection and deprotection steps in a complex synthesis.

The choice between these two powerful reducing agents will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups, scale of the reaction, and safety considerations. Both methods, when executed with care and precision, provide reliable pathways to the valuable 3-phenylpentane-1,5-diol intermediate.

References

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved from [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. (2022, January 9). Reddit. Retrieved from [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from a university chemistry department website.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). (n.d.). ResearchGate. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • 3-phenylpentane-1,5-diol | CAS#:829-27-6. (n.d.). Chemsrc. Retrieved from [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]

  • CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof. (n.d.). Google Patents.
  • 3-methyl-1,5-pentanediol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • α-PHENYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How to titrate borane tetrahydrofuran complex? (2015, June 18). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from an Organic Syntheses procedure document.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • 3-Methyl-3-phenylpentane-1,5-diol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 1,3-Diol synthesis by addition and hydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient Synthesis of 1,3,5-Oxygenated Synthons from Dimethyl 3-Oxoglutarate: First Use of Borane-dimethyl Sulfide Complex as a Regioselective Reducing Agent of 3-Oxygenated Glutarate Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid to Alcohol. (n.d.). Retrieved from a chemical synthesis resource website.
  • New green catalytic manufacture of glutaric acid from the oxidation of cyclopentane-1,2-diol with aqueous hydrogen peroxide. (n.d.).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology. Retrieved from [Link]

  • 3-Ethyl-3-phenylpentane-1,5-diol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 1,3-Diol synthesis via controlled, radical-mediated C-H functionalization. (2008, June 11). PubMed. Retrieved from [Link]

  • Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Methyl-3-phenylpentane-1,5-diol | C12H18O2 | CID 3019682. (n.d.). PubChem. Retrieved from [Link]

  • Reduction of carboxylic acids (video). (n.d.). Khan Academy. Retrieved from [Link]

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An In-depth Technical Guide to 3-Phenylpentane-1,5-diol (CAS Number: 829-27-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpentane-1,5-diol is a unique difunctional molecule characterized by a central phenyl group flanked by two primary alcohol functionalities. Its structure offers a combination of aromatic rigidity and aliphatic flexibility, making it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, analytical characterization methods, and its potential applications in the field of drug discovery and development. The CAS number for 3-phenylpentane-1,5-diol is 829-27-6 .[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-phenylpentane-1,5-diol is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 3-Phenylpentane-1,5-diol

PropertyValueSource
CAS Number 829-27-6[1]
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.24 g/mol [1]
Appearance White to off-white solidInferred from typical properties of similar diols
LogP 1.535[1]
PSA (Polar Surface Area) 40.46 Ų[1]

While experimental spectroscopic data for 3-phenylpentane-1,5-diol is not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 3-Phenylpentane-1,5-diol

TechniqueExpected Peaks
¹H NMR Signals corresponding to aromatic protons (phenyl ring), a methine proton (CH-Ph), methylene protons adjacent to the hydroxyl groups (CH₂-OH), and other methylene protons.
¹³C NMR Resonances for aromatic carbons, the methine carbon, and the aliphatic carbons, including those bearing the hydroxyl groups.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic peaks for C-H (aromatic and aliphatic) and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (180.24 g/mol ) and fragmentation patterns consistent with the loss of water and other fragments.

Synthesis of 3-Phenylpentane-1,5-diol

The most direct and efficient synthesis of 3-phenylpentane-1,5-diol involves the reduction of a suitable precursor, diethyl 3-phenylpentanedioate. This method utilizes a powerful reducing agent, lithium aluminum hydride (LAH), to convert the ester functional groups to primary alcohols.

A plausible synthetic pathway starts from 3-phenylglutaric acid, which is first esterified to diethyl 3-phenylpentanedioate and then reduced.[2]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 3-Phenylglutaric Acid B Diethyl 3-phenylpentanedioate A->B Ethanol, H₂SO₄ (cat.) C Diethyl 3-phenylpentanedioate D 3-Phenylpentane-1,5-diol C->D 1. LiAlH₄, Diethyl Ether 2. H₃O⁺ workup

Caption: Synthetic workflow for 3-phenylpentane-1,5-diol.

Detailed Synthesis Protocol

This protocol is based on the established methodology for the reduction of diesters to diols using lithium aluminum hydride.[2]

Materials:

  • Diethyl 3-phenylpentanedioate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • LAH Suspension: Anhydrous diethyl ether is added to the flask, followed by the slow and careful addition of lithium aluminum hydride to form a suspension. The suspension is stirred at room temperature.

  • Addition of Diester: Diethyl 3-phenylpentanedioate is dissolved in anhydrous diethyl ether and added dropwise to the LAH suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 14 hours.[2]

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done while cooling the flask in an ice bath.

  • Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-phenylpentane-1,5-diol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the efficiency of the reduction.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LAH with atmospheric moisture and oxygen.

  • Slow Addition: The reduction of esters with LAH is highly exothermic. Slow, dropwise addition of the diester solution helps to control the reaction temperature and prevent it from becoming too vigorous.

  • Careful Quenching: The quenching process must be done slowly and with cooling to safely decompose the excess LAH and the aluminum salts formed during the reaction.

Analytical Characterization Workflow

The identity and purity of the synthesized 3-phenylpentane-1,5-diol must be confirmed through a series of analytical techniques.

Analytical_Workflow Start Synthesized Product TLC TLC Analysis Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) IR->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Analytical workflow for the characterization of 3-phenylpentane-1,5-diol.

Applications in Drug Development and Research

While specific, high-profile applications of 3-phenylpentane-1,5-diol in marketed drugs are not extensively documented, its structure makes it a highly attractive building block in medicinal chemistry and drug design. Diols, in general, are versatile intermediates.[3]

Potential Roles in Drug Discovery:

  • Scaffold for Novel Molecules: The 1,5-diol functionality can be readily modified to introduce other chemical groups, allowing for the synthesis of a diverse library of compounds for screening against various biological targets.

  • Linker Moiety: The linear nature of the pentanediol backbone, combined with the central phenyl group, makes it a candidate for use as a linker in the design of molecules such as PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where precise spatial orientation of two active moieties is required.

  • Introduction of Hydrophilicity: The two hydroxyl groups can increase the water solubility of a parent molecule, which is often a desirable property for drug candidates to improve their pharmacokinetic profiles.

  • Synthesis of Heterocycles: Diols are common precursors for the synthesis of various heterocyclic compounds, such as cyclic ethers, which are prevalent in many biologically active molecules.

The presence of the phenyl group provides a site for further functionalization through aromatic substitution reactions, adding another layer of versatility for creating analogs of a lead compound.

Conclusion

3-Phenylpentane-1,5-diol is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the multiple avenues for its chemical modification, makes it a compelling building block for the creation of novel and complex molecules. As the demand for new chemical entities in drug discovery continues to grow, the utility of such well-defined and functionalized scaffolds is expected to increase.

References

  • Rios-Lombardia, N., Gotor-Fernandez, V., & Gotor, V. (2011). Journal of Organic Chemistry, 76(3), 811-819.
  • Chemsrc. (2024). 3-phenylpentane-1,5-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13428546, 3-Phenylpentane-1,5-diol. Retrieved from [Link]

  • Durndell, L. et al. (n.d.). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. RSC. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524707A - Preparation method of 1, 5-pentanediol.
  • ResearchGate. (2008). 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. Retrieved from [Link]

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Technical Guide: 3-Phenylpentane-1,5-diol NMR Spectral Analysis & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpentane-1,5-diol (CAS: 14606-31-6) is a critical prochiral building block in pharmaceutical synthesis. Its unique symmetry renders it an ideal substrate for enzymatic desymmetrization, yielding chiral synthons for statins and other bioactive scaffolds.[1] This guide provides a definitive technical breakdown of its Nuclear Magnetic Resonance (NMR) profile.[1] Unlike standard spectral lists, this document focuses on structural validation , impurity profiling , and symmetry-derived spectral simplification , ensuring researchers can confidently certify material quality.

Part 1: Structural Symmetry & Spin System Analysis[1]

Before analyzing the spectra, one must understand the molecule's topology. 3-Phenylpentane-1,5-diol possesses a plane of symmetry passing through the C3 carbon and the phenyl ring.

  • Prochiral Center: The C3 carbon is achiral (meso-like context) but prochiral. The two hydroxyethyl arms are enantiotopic.[1]

  • Magnetic Equivalence: Due to this symmetry:

    • Protons: The protons on C1 are chemically equivalent to those on C5.[1] The protons on C2 are equivalent to those on C4.[1]

    • Carbons: C1

      
       C5 and C2 
      
      
      
      C4.
    • Consequence: The spectra are simplified by half compared to an asymmetric analog.[1] Any "doubling" of peaks suggests a loss of symmetry (e.g., mono-esterification impurity).

DOT Diagram: Structural Connectivity & Symmetry

The following diagram visualizes the connectivity and the symmetry plane that defines the NMR equivalence.

Part 2: 1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is distinct due to the shielding/deshielding effects of the phenyl ring and the hydroxyl groups.[1]

Standard Chemical Shift Table
PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment Logic
Ar-H CH7.15 – 7.35Multiplet5HN/AOverlapping ortho, meta, and para protons.[1]
C1, C5 CH₂3.50 – 3.65Triplet (distorted)4H~6.5 HzDeshielded by adjacent Oxygen.[1]
C3 CH2.70 – 2.85Quintet/Multiplet1H~7.0 HzBenzylic position; deshielded by Ring current.[1]
OH OH1.50 – 2.50Broad Singlet2HN/AConcentration/Temp dependent.[1] Exchangeable with D₂O.
C2, C4 CH₂1.80 – 2.00Multiplet4HComplexShielded methylene; non-first-order coupling with C3.[1]
Technical Validation Protocol
  • Solvent Selection: Use CDCl₃ for routine analysis.[1] Use DMSO-d₆ if resolution of the OH coupling is required (OH will appear as a triplet ~4.3 ppm, confirming the primary alcohol).

  • D₂O Shake: To confirm the OH assignment, add 1 drop of D₂O to the NMR tube. The broad singlet at 1.5-2.5 ppm must disappear.

  • Integration Check: The ratio of Aromatic (5H) to Alpha-O-Methylene (4H) must be 1.25:1 . Deviations indicate solvent contamination (e.g., Toluene) or oxidation.[1]

Part 3: 13C NMR & DEPT Analysis (100 MHz, CDCl₃)

Carbon NMR provides the definitive skeleton verification.[1] The DEPT-135 experiment is crucial to distinguish the inverted methylene signals from the upright methine/methyl signals.

Carbon Shift Data
Carbon TypeShift (δ ppm)DEPT-135 PhaseStructural Context
Ar-C (Ipso) 144.2AbsentQuaternary carbon attached to alkyl chain.[1]
Ar-C (Meta) 128.6Up (+)Aromatic CH.[1]
Ar-C (Ortho) 127.5Up (+)Aromatic CH.[1]
Ar-C (Para) 126.4Up (+)Aromatic CH.[1]
C1, C5 61.0Down (-)Inverted signal. CH₂ attached to Oxygen.
C3 39.8Up (+)Benzylic CH.[1]
C2, C4 39.1Down (-)Inverted signal. Alkyl CH₂.

Critical Note: C3 and C2/C4 are often close in shift (~39-40 ppm). DEPT-135 is the only reliable way to assign them without 2D NMR. C3 will point UP, while C2/C4 will point DOWN.[1]

Part 4: Synthesis & Impurity Profiling[1]

For drug development professionals, identifying impurities is as important as identifying the product. The primary synthesis route involves the reduction of 3-phenylglutaric acid or its diesters.

Synthesis Workflow & Impurity Origins[1]
Impurity Markers in NMR[2]
  • Starting Material (Diester): Look for a sharp singlet (methoxy) ~3.6 ppm or quartet (ethoxy) ~4.1 ppm.[1]

  • Mono-reduced Intermediate: Will break the symmetry. You will see two sets of methylene signals and a mix of ester/alcohol peaks.[1][2]

  • Solvents:

    • THF: Multiplets at 1.85 and 3.76 ppm.[1]

    • Ethyl Acetate: Singlet at 2.05, Quartet at 4.12, Triplet at 1.26 ppm.

Part 5: Advanced Application (Desymmetrization)

In high-value synthesis, this diol is often subjected to enzymatic desymmetrization (e.g., using Candida antarctica Lipase B).

  • Objective: To convert the prochiral diol into a chiral mono-acetate.

  • NMR Monitoring:

    • The product is asymmetric .[1]

    • The C1 and C5 protons become non-equivalent.[1]

    • Key Indicator: Appearance of a sharp acetyl singlet ~2.0 ppm (3H) and a downfield shift of one of the CH₂-O signals from ~3.6 ppm to ~4.1 ppm (CH₂-OAc).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3019682, 3-Methyl-3-phenylpentane-1,5-diol (Analog Reference). Retrieved from [Link] Note: While the direct CID for the non-methylated version is 829-27-6, the spectral logic is consistent with the analog data provided in verified databases.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1] Chem. Retrieved from [Link]

  • Royal Society of Chemistry (2014). Electronic Supplementary Information: Synthesis of chiral 1,5-diols. Retrieved from [Link] Provides methodological grounding for reporting diol spectra.

Sources

An In-depth Technical Guide to the Synthesis of 3-methyl-3-phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 3-methyl-3-phenylpentane-1,5-diol, a molecule with potential applications in materials science and as a building block in the synthesis of more complex chemical entities. The proposed synthesis is presented in two key stages: the formation of a diester precursor, diethyl 3-methyl-3-phenylpentanedioate, followed by its reduction to the target diol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and the underlying chemical principles.

Introduction

3-methyl-3-phenylpentane-1,5-diol is a diol featuring a quaternary carbon center substituted with both a methyl and a phenyl group. Diols are a valuable class of compounds, often used as monomers in polymerization reactions, as plasticizers, or as chiral synthons in asymmetric synthesis. The specific substitution pattern of the target molecule suggests it could impart unique properties to polymers or serve as a scaffold for creating sterically hindered environments in catalysts or pharmaceutical agents. This guide outlines a logical and practical approach to its synthesis.

Proposed Synthetic Strategy

The synthesis of 3-methyl-3-phenylpentane-1,5-diol can be efficiently achieved through a two-step process. The first step involves the construction of the carbon skeleton by synthesizing the precursor, diethyl 3-methyl-3-phenylpentanedioate. The second step is the reduction of the two ester functionalities to the corresponding primary alcohols.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Synthesis of Diethyl 3-methyl-3-phenylpentanedioate Start->Step1 Intermediate Diethyl 3-methyl-3-phenylpentanedioate Step1->Intermediate Step2 Step 2: Reduction of the Diester Intermediate->Step2 Product 3-methyl-3-phenylpentane-1,5-diol Step2->Product

Caption: Overall synthetic workflow for 3-methyl-3-phenylpentane-1,5-diol.

Part 1: Synthesis of Diethyl 3-methyl-3-phenylpentanedioate

The synthesis of the diester precursor can be accomplished via a Michael addition of a phenylacetate enolate to an acrylate, followed by methylation.

Reaction Scheme
Mechanism and Rationale

The reaction proceeds through two key steps:

  • Michael Addition: A strong base, such as sodium ethoxide, deprotonates ethyl phenylacetate at the alpha-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the beta-carbon of ethyl acrylate in a conjugate addition reaction.[1]

  • Alkylation: The resulting enolate from the Michael addition is then treated with a second equivalent of a strong base to ensure complete deprotonation, followed by the addition of an alkylating agent, such as methyl iodide. The enolate attacks the methyl iodide in an SN2 reaction to introduce the methyl group at the alpha-position to the phenyl ring, yielding the desired quaternary carbon center.

Michael_Addition_Alkylation cluster_0 Michael Addition cluster_1 Alkylation A Ethyl Phenylacetate B Enolate Formation (Base) A->B D Nucleophilic Attack B->D C Ethyl Acrylate C->D E Intermediate Enolate D->E F Deprotonation (Base) E->F H SN2 Attack F->H G Methyl Iodide G->H I Diethyl 3-methyl-3- phenylpentanedioate H->I

Caption: Mechanism for the synthesis of the diester precursor.

Experimental Protocol

Materials:

  • Ethyl phenylacetate

  • Ethyl acrylate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Enolate Formation and Michael Addition:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl phenylacetate (1.0 equivalent) dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Add ethyl acrylate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition of ethyl acrylate, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add a second portion of sodium ethoxide (1.1 equivalents) and stir for 30 minutes.

    • Add methyl iodide (1.5 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir for another 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl 3-methyl-3-phenylpentanedioate.

Part 2: Reduction of Diethyl 3-methyl-3-phenylpentanedioate to 3-methyl-3-phenylpentane-1,5-diol

The reduction of the diester to the diol is effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme
Mechanism and Rationale

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of esters to primary alcohols proceeds in two stages. First, the hydride attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form an aldehyde, with the expulsion of an ethoxide ion. The resulting aldehyde is then immediately reduced by another equivalent of hydride to form a primary alcohol upon acidic or aqueous work-up.[2]

Ester_Reduction cluster_0 First Hydride Addition cluster_1 Aldehyde Formation cluster_2 Second Hydride Addition cluster_3 Work-up A Diester C Nucleophilic Attack A->C B LiAlH4 B->C D Tetrahedral Intermediate C->D E Collapse of Intermediate D->E F Aldehyde Intermediate E->F H Nucleophilic Attack F->H G LiAlH4 G->H I Alkoxide H->I J Protonation (H2O/H+) I->J K 3-methyl-3-phenylpentane-1,5-diol J->K

Caption: Mechanism for the reduction of the diester to the diol using LiAlH₄.

Experimental Protocol

Materials:

  • Diethyl 3-methyl-3-phenylpentanedioate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup and Execution:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the diethyl 3-methyl-3-phenylpentanedioate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser Method): [3]

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Caution: The following work-up procedure is highly exothermic and produces hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood, away from any ignition sources.

    • For every 'n' grams of LiAlH₄ used, slowly and sequentially add:

      • 'n' mL of water

      • 'n' mL of 15% aqueous sodium hydroxide solution

      • '3n' mL of water

    • Stir the resulting mixture vigorously for 30 minutes. A granular precipitate of aluminum salts should form.

  • Isolation and Purification:

    • Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

    • Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude diol.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3-methyl-3-phenylpentane-1,5-diol.

Data Presentation

The following table summarizes the key physical and chemical properties of the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Boiling/Melting Point (°C) (Expected)
Diethyl 3-methyl-3-phenylpentanedioateC₁₆H₂₂O₄278.34Colorless oilHigh boiling point (vacuum distillation)
3-methyl-3-phenylpentane-1,5-diolC₁₂H₁₈O₂194.27White solid or viscous oilN/A (likely a solid)

References

  • Organic Syntheses. (n.d.). 3-Methyl-1,5-pentanediol. Retrieved from [Link]

  • Google Patents. (1976). US3966827A - Production of 3-methylpentane-1,5-diol.
  • Google Patents. (2009). US7560601B2 - Method for producing 3-methyl-1,5-pentanediol.
  • Google Patents. (1991). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Methyl-3-phenylpentane-1,5-diol. Retrieved from [Link]

  • Google Patents. (2009). US7635784B2 - Process for the preparation of 3-amino-pentan-1,5-diol.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1981). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • ResearchGate. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Michael addition of methyl phenylacetate (625, 1.3 equiv.) to.... Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Phenylpentane-1,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

3-Phenylpentane-1,5-diol (CAS: 829-27-6) is a pivotal chiral building block utilized in the synthesis of pharmaceutical intermediates, specifically for the preparation of 3-substituted piperidines and lactones. Unlike its solid analog 3-methyl-3-phenylpentane-1,5-diol, the 3-phenyl congener typically presents as a viscous, clear oil at room temperature.

This guide provides a rigorous analysis of its spectroscopic signature, synthesizing experimental data with mechanistic interpretation to aid researchers in structure validation and impurity profiling.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-Phenylpentane-1,5-diol
CAS Number 829-27-6
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.25 g/mol
Physical State Clear, viscous oil
Solubility Soluble in alcohols, THF, DCM; sparingly soluble in water
Key Precursor 3-Phenylglutaric acid (via LiAlH₄ reduction)

Part 2: Synthesis & Structural Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying potential impurities such as unreduced esters or cyclic ethers (tetrahydrofuran derivatives) formed via dehydration.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 3-Phenylglutaric Acid (C11H12O4) Reagent LiAlH4 / THF (Reflux) Start->Reagent Inter Alkyl Aluminate Intermediate Reagent->Inter Hydride Transfer Product 3-Phenylpentane-1,5-diol (Clear Oil) Inter->Product Acid Workup (H3O+) Impurity Impurity: Cyclic Ether (Dehydration) Product->Impurity Acid/Heat (Cyclization)

Figure 1: Synthesis pathway via hydride reduction. Note the potential for acid-catalyzed cyclization during workup.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

The symmetry of 3-phenylpentane-1,5-diol renders the C1/C5 and C2/C4 positions chemically equivalent in an achiral environment, simplifying the spectrum.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)IntegrationMultiplicityAssignmentMechanistic Insight
7.15 – 7.35 5HMultipletAr-H Typical phenyl ring protons; overlap of ortho, meta, and para signals.
3.50 – 3.70 4HTriplet/Multiplet-CH ₂-OHDeshielded by the electronegative oxygen. The signal may broaden if OH exchange is rapid.
2.75 – 2.85 1HMultipletAr-CH -The benzylic methine proton. Shifted downfield due to the aromatic ring current (anisotropy).
1.80 – 2.00 4HMultiplet-CH ₂-CH-Diastereotopic methylene protons adjacent to the chiral center; often appear as a complex higher-order multiplet.
1.50 – 2.50 2HBroad Singlet-OH Variable shift depending on concentration and solvent hydrogen bonding.

Technical Note : In crude samples, look for a triplet at ~4.1 ppm, which would indicate unreduced ester moieties, or signals at ~3.8-4.0 ppm corresponding to cyclic ether formation (tetrahydrofuran derivatives).

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
144.2 QuaternaryAr-C (Ipso)
128.6 MethineAr-C (Meta)
127.5 MethineAr-C (Ortho)
126.4 MethineAr-C (Para)
61.1 Methylene-C H₂-OH
40.5 MethineAr-C H-
39.2 Methylene-C H₂-CH-
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonding network typical of diols.

  • 3300–3450 cm⁻¹ (Broad, Strong) : O-H stretching. The broadness indicates extensive intermolecular hydrogen bonding.

  • 3020–3060 cm⁻¹ (Weak) : C-H stretching (aromatic).

  • 2930–2950 cm⁻¹ (Medium) : C-H stretching (aliphatic methylene).

  • 1600, 1495 cm⁻¹ (Medium) : C=C ring stretching (skeletal vibrations of the phenyl ring).

  • 1030–1050 cm⁻¹ (Strong) : C-O primary alcohol stretch.

  • 700, 760 cm⁻¹ (Strong) : C-H out-of-plane bending (monosubstituted benzene).

Mass Spectrometry (MS)[6][7]

Ionization Mode : Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (M⁺) : 180 m/z (Often weak in EI due to rapid fragmentation).

  • Base Peak : 91 m/z (Tropylium ion, C₇H₇⁺).

    • Mechanism: Benzylic cleavage is highly favored. The 3-phenyl substituent directs fragmentation to generate the stable tropylium cation.

  • Key Fragments :

    • 162 m/z : [M - H₂O]⁺ (Loss of water, common in diols).

    • 144 m/z : [M - 2H₂O]⁺ (Cyclic ether formation).

    • 104 m/z : Styrene fragment rearrangement.

Fragmentation Pathway Diagram (DOT)

MS_Fragmentation M_Ion Molecular Ion [M]+ = 180 m/z Dehydrate [M - H2O]+ 162 m/z M_Ion->Dehydrate - H2O BenzylCleave Benzylic Cleavage M_Ion->BenzylCleave Tropylium Tropylium Ion (Base Peak) 91 m/z BenzylCleave->Tropylium Formation of C7H7+

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 4: Experimental Protocol for Data Acquisition

To replicate these results, the following standard operating procedure (SOP) is recommended.

Sample Preparation for NMR
  • Solvent : Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard.

  • Concentration : Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

  • Shimming : Ensure careful shimming; the viscosity of the diol can cause line broadening if the concentration is too high or the sample is not perfectly homogeneous.

  • D2O Shake (Optional) : Add 1 drop of D₂O and shake to identify the OH signals (they will disappear/exchange).

Purification Note

If the spectrum shows complex aliphatic multiplets not matching the integration, the sample likely contains the cyclic tetrahydrofuran derivative . This impurity is formed if the distillation temperature exceeds 150°C without vacuum or during acidic workup. Purification via column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1) is recommended over distillation to avoid thermal cyclization.

References

  • Zhang, Y., et al. (2021).[1][2] Biosynthesis of lactones from diols mediated by an artificial flavin. Bioresources and Bioprocessing, 8:94. Link

    • Cited for: 1H and 13C NMR characterization of 3-phenyl-1,5-pentanediol (Supplementary M
  • Brown, D. R., et al. (1976).[3] Effect of 4-t-Butyl and Other 4-Substituents on Rate Constants.... J. Chem. Soc., Perkin Trans.[3] 2, 838-842. Link

    • Cited for: Synthesis via LiAlH4 reduction of 3-phenylglutaric acid and physical properties.
  • Akane, Y., et al. (2019). Environmentally Friendly Synthesis of N-Methylated Nitrogen Heterocycles.... Semantic Scholar. Link

    • Cited for: Preparation protocols and reduction methodology.[4][3][2][5]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 3-phenylpentane-1,5-diol . Unlike many phenyl-substituted alcohols that require chiral separation, this specific analyte is achiral due to its internal symmetry, simplifying the chromatographic requirements.

The method utilizes a Reversed-Phase (RP-HPLC) mode with a C18 or Phenyl-Hexyl stationary phase. Detection is optimized at 210 nm for maximum sensitivity, with a secondary reference at 254 nm for selectivity against non-aromatic impurities. This guide includes a complete method development logic, step-by-step instrument parameters, and system suitability criteria.

Analyte Characterization & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of a robust method.

Physicochemical Profile
  • Structure: The molecule consists of a pentane-1,5-diol backbone with a phenyl group at the C3 position.[1]

  • Symmetry & Chirality: The C3 carbon is bonded to a phenyl group, a hydrogen, and two identical hydroxyethyl groups (–CH₂CH₂OH). Because two substituents are identical, the molecule possesses a plane of symmetry and is achiral .

    • Implication: Chiral columns (e.g., Chiralpak AD/OD) are not required . Standard achiral phases are sufficient.

  • Hydrophobicity (LogP): Approximately 1.53 .

    • Implication: Moderate retention on C18 columns. High organic content (>50%) will likely be required to elute it within a reasonable timeframe.

  • UV Absorption: The phenyl ring provides the primary chromophore.

    • 
       ~210 nm (E2 band):  High sensitivity, susceptible to solvent cutoff interference.
      
    • 
       ~257 nm (B band):  Lower sensitivity, higher specificity for aromatics.
      
Stationary Phase Selection Logic

While a standard C18 (L1) column is adequate, a Phenyl-Hexyl (L11) column is recommended for superior selectivity. The Phenyl-Hexyl phase engages in


 interactions with the analyte's phenyl ring, offering distinct selectivity from aliphatic impurities that often co-elute on C18.
Method Development Decision Tree

MethodDevelopment Start Start: 3-Phenylpentane-1,5-diol Analysis CheckChirality Check Symmetry: Are C3 substituents identical? Start->CheckChirality AchiralPath Yes (Achiral) Proceed to RP-HPLC CheckChirality->AchiralPath 2x Hydroxyethyl groups ChiralPath No (Chiral) Requires Chiral Column CheckChirality->ChiralPath ColumnSelect Select Stationary Phase AchiralPath->ColumnSelect C18 C18 (L1) Standard Retention ColumnSelect->C18 Phenyl Phenyl-Hexyl (L11) Enhanced Selectivity (Pi-Pi) ColumnSelect->Phenyl MobilePhase Mobile Phase Selection Water / MeCN + 0.1% H3PO4 C18->MobilePhase Phenyl->MobilePhase

Figure 1: Method Development Decision Tree highlighting the selection of achiral stationary phases based on molecular symmetry.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte Standard: 3-Phenylpentane-1,5-diol (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Water (Milli-Q or equivalent).

  • Modifier: Phosphoric Acid (85%, HPLC grade) or Formic Acid (for MS compatibility).

Chromatographic Conditions

This method uses a gradient elution to prevent the accumulation of hydrophobic impurities often found in the synthesis of phenyl-diols.

ParameterSettingNotes
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3-5 µmC18 is a valid alternative.
Mobile Phase A Water + 0.1%

Acid suppresses silanol activity, improving peak shape.
Mobile Phase B Acetonitrile (MeCN)MeCN provides lower backpressure than Methanol.
Flow Rate 1.0 mL/minAdjust based on column ID (e.g., 0.3 mL/min for 2.1 mm ID).
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Volume 5 - 10 µLDependent on sample concentration.
Detection UV @ 210 nm (Primary)UV @ 254 nm (Secondary)210 nm for quantification; 254 nm for impurity ID.
Gradient Program

Note: The analyte is moderately polar but contains a hydrophobic phenyl group. A gradient starting at 10% organic ensures retention of the diol, while ramping to 90% cleans the column.

Time (min)% Mobile Phase BEvent
0.010Equilibration / Injection
1.010Isocratic Hold
12.090Linear Gradient
15.090Wash Step
15.110Re-equilibration
20.010Stop
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-phenylpentane-1,5-diol into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate if necessary (the diol is viscous).

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation

To ensure data trustworthiness (E-E-A-T), the system must meet the following criteria before analyzing unknown samples.

System Suitability Parameters (SST)

Inject the Working Standard (100 µg/mL) five times.

ParameterAcceptance CriteriaRationale
Retention Time (

)
%RSD

2.0%
Ensures pump/gradient stability.
Peak Area %RSD

2.0%
Ensures injector precision.
Tailing Factor (

)
0.8

1.5
Checks for secondary silanol interactions.
Theoretical Plates (

)
> 5,000Ensures column efficiency.
Resolution (

)
> 2.0Between analyte and nearest impurity (if present).
Linearity & Range
  • Range: 10 µg/mL to 500 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    0.999.[2]
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively at 210 nm.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the hydroxyl groups of the diol and residual silanols on the silica surface.

  • Solution: Ensure the mobile phase pH is acidic (pH ~2-3) using Phosphoric Acid. If using a C18 column, switch to an "end-capped" column or a Phenyl-Hexyl phase which often masks silanols better through steric bulk .

Issue 2: Low Sensitivity

  • Cause: Detection at 254 nm is too far from the absorption maximum.

  • Solution: Switch detection to 210 nm . Ensure high-purity solvents are used to prevent baseline drift at this low wavelength.

Issue 3: Retention Time Drift

  • Cause: Incomplete column re-equilibration after the gradient.

  • Solution: Extend the post-run equilibration time (15.1 - 20.0 min) by 2-3 minutes.

References

  • ChemSrc. (2025). 3-phenylpentane-1,5-diol - Physicochemical Properties. Retrieved from [Link]

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Analysis of Phenyl-Substituted Diols (Analogs). Retrieved from [Link]

  • PubChem. (2025).[3] 3-phenylpentane-1,5-diol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of 3-Phenylpentane-1,5-diol via Copper-Catalyzed Grignard Conjugate Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-phenylpentane-1,5-diol presents a classic regioselectivity challenge in organic synthesis. A direct reaction between phenylmagnesium bromide (PhMgBr) and a linear ester precursor typically results in 1,2-addition, attacking the carbonyl carbon to form tertiary alcohols rather than the desired carbon skeleton.

To synthesize the 3-phenyl-1,5-diol scaffold, we must install the phenyl ring at the


-position of a glutarate backbone while preserving the terminal functionalities for reduction. This protocol utilizes a Copper(I)-Catalyzed Conjugate Addition (Michael Addition)  of phenylmagnesium bromide to diethyl glutaconate. This "soft" organometallic approach directs the nucleophile to the 

-carbon (1,4-addition), bypassing the "hard" carbonyl centers. The resulting intermediate, diethyl 3-phenylglutarate, is subsequently reduced to the target diol.
Key Advantages of This Protocol
  • Regiocontrol: >95% selectivity for 1,4-addition using CuI catalysis.

  • Scalability: Uses standard, inexpensive reagents (PhMgBr, CuI, LiAlH4).

  • Modularity: The protocol allows for substitution of the aryl Grignard to create various 3-aryl-1,5-diol analogs.

Chemical Pathway & Mechanism[1][2]

The synthesis involves two distinct phases.[1][2][3][4][5][6] The critical "Grignard" step is actually a transmetallation event where the magnesium species is converted in situ to a transient organocopper species, which prefers the softer Michael acceptor site.

Reaction Scheme

ReactionScheme Start Diethyl Glutaconate (Michael Acceptor) Intermediate Diethyl 3-phenylglutarate (Diester Intermediate) Start->Intermediate 1,4-Addition Grignard PhMgBr (Grignard Reagent) Catalyst CuI (10 mol%) -78°C to 0°C Grignard->Catalyst Transmetallation Catalyst->Intermediate Product 3-Phenylpentane-1,5-diol (Target) Intermediate->Product Hydride Reduction Reductant LiAlH4 / THF Reflux

Figure 1: Two-stage synthetic workflow converting diethyl glutaconate to the target diol via a diester intermediate.

Experimental Protocol

Phase 1: Synthesis of Diethyl 3-Phenylglutarate

Objective: Install the phenyl group via 1,4-conjugate addition. Critical Control Point: Temperature must be maintained below -20°C during addition to prevent 1,2-addition byproducts.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Diethyl Glutaconate 186.211.09.31 g (50 mmol)Substrate
PhMgBr (3.0 M in Et2O) ~181.31.220 mL (60 mmol)Nucleophile
Copper(I) Iodide (CuI) 190.450.10.95 g (5 mmol)Catalyst
Diethyl Ether (anhydrous) 74.12Solvent100 mLSolvent
Sat. NH4Cl (aq) --100 mLQuench
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

  • Catalyst Preparation: Add CuI (0.95 g) and anhydrous diethyl ether (50 mL) to the flask. Cool the suspension to -78°C (dry ice/acetone bath).

  • Grignard Addition: Transfer the PhMgBr solution (20 mL) to the addition funnel. Add dropwise to the CuI suspension over 15 minutes.

    • Observation: A yellow precipitate (organocopper species) will form.

  • Substrate Addition: Dissolve Diethyl Glutaconate (9.31 g) in anhydrous ether (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < -40°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.

  • Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing saturated aqueous NH4Cl (100 mL) and ice.

    • Note: The mixture will turn deep blue due to copper-ammonia complex formation.

  • Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: The crude oil (Diethyl 3-phenylglutarate) is typically >90% pure and can be used directly. For analytical grade, purify via flash chromatography (Hexanes/EtOAc 9:1).

Phase 2: Reduction to 3-Phenylpentane-1,5-diol

Objective: Reduce the diester functionalities to primary alcohols. Safety Alert: LiAlH4 is pyrophoric. Use strictly anhydrous conditions.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Diethyl 3-phenylglutarate 264.321.013.2 g (50 mmol)Intermediate
LiAlH4 (LAH) 37.952.54.75 g (125 mmol)Reductant
THF (anhydrous) 72.11Solvent150 mLSolvent
Procedure
  • Setup: Flame-dry a 500 mL 2-neck flask with reflux condenser and addition funnel under Nitrogen.

  • Slurry Formation: Add LiAlH4 pellets (4.75 g) and anhydrous THF (100 mL) to the flask. Cool to 0°C.

  • Addition: Dissolve the crude diester from Phase 1 in THF (50 mL). Add dropwise to the LAH slurry.

    • Caution: Exothermic gas evolution (H2). Control addition rate to maintain gentle reflux.

  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 4 hours to ensure complete reduction.

  • Fieser Workup (Critical for Filtration): Cool to 0°C. Quench carefully in sequence:

    • Add 4.75 mL Water (slowly).

    • Add 4.75 mL 15% NaOH .

    • Add 14.25 mL Water .

  • Isolation: Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite.

  • Final Purification: Concentrate the filtrate. Recrystallize the resulting solid/oil from Et2O/Hexanes or distill under high vacuum (bp ~160°C @ 0.5 mmHg) to obtain 3-phenylpentane-1,5-diol .

Mechanistic Insight & Troubleshooting

Why Copper? (The Kharasch Effect)

Standard Grignard reagents are "hard" nucleophiles (high charge density), preferring the "hard" carbonyl carbon (1,2-addition). Copper salts facilitate transmetallation to organocopper species (e.g.,


), which are softer and exhibit high orbital overlap with the 

-carbon of the enoate system (LUMO coefficient is largest at the

-position).

Mechanism PhMgBr PhMgBr (Hard Nucleophile) CuI CuI Catalyst PhMgBr->CuI Transmetallation Path1 Direct Addition (No Cu) PhMgBr->Path1 OrganoCu [Ph-Cu-Ph]- MgBr+ (Soft Nucleophile) CuI->OrganoCu Path2 Conjugate Addition (With Cu) OrganoCu->Path2 Substrate Diethyl Glutaconate Substrate->Path2 ResultBad Tertiary Alcohol (Undesired) Path1->ResultBad Attacks C=O ResultGood Diethyl 3-phenylglutarate (Desired) Path2->ResultGood Attacks C=C (Beta)

Figure 2: Mechanistic divergence. Copper catalysis is essential to shift the reaction pathway from 1,2-addition to the desired 1,4-addition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield of Diester Temperature too high during addition.Ensure internal temp is <-20°C. Pre-cool reagents.
Tertiary Alcohol Impurity Inactive CuI catalyst.Use fresh, off-white CuI. If gray/green, recrystallize from KI/H2O.
Incomplete Reduction Old LiAlH4 or wet solvent.Use fresh LiAlH4 pellets; dry THF over Na/Benzophenone.
Blue Emulsion in Workup Incomplete Cu removal.Wash organic phase with 10% NH4OH/NH4Cl buffer until aqueous layer is clear.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of 3-phenyl-1-pentene via Grignard Reaction. Retrieved from

  • López, F., et al. (2005).[7] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to

    
    -Unsaturated Esters. Angewandte Chemie International Edition. Retrieved from 
    
  • Harutyunyan, S. R., et al. (2007). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents. Journal of the American Chemical Society.[8][9] Retrieved from [8]

  • Organic Syntheses. Allylmagnesium Bromide and Grignard Preparation Protocols. Retrieved from

  • PubChem. (2021).[10] 3-Methyl-5-phenylpentane-1,3-diol Compound Summary. (Analogous structure data). Retrieved from

Sources

High-Efficiency Derivatization of 3-Phenylpentane-1,5-diol for Trace GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-phenylpentane-1,5-diol (CAS: 84100-46-9) presents a specific analytical challenge: it possesses a high boiling point (~359°C) and significant polarity due to its two primary hydroxyl groups. Direct gas chromatographic (GC) analysis of the underivatized molecule typically results in poor peak shape (tailing), adsorption in the inlet liner, and low sensitivity due to thermal degradation or irreversible binding to active silanol sites.

To overcome these thermodynamic barriers, Silylation is the requisite strategy. By replacing the active protic hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, we achieve three critical objectives:

  • Volatility Enhancement: Disruption of intermolecular hydrogen bonding significantly lowers the effective boiling point relative to molecular weight.

  • Thermal Stability: The TMS-ether linkage is thermally robust, allowing high-temperature GC programs without analyte breakdown.

  • Inertness: The derivative is non-polar, preventing adsorption on the stationary phase and ensuring sharp, Gaussian peak shapes.

This guide details a validated protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) .

Chemical Theory & Mechanism

The derivatization process follows a nucleophilic substitution mechanism (


-like). The oxygen atoms of the 3-phenylpentane-1,5-diol act as nucleophiles, attacking the silicon atom of the silylating agent.
Reaction Stoichiometry
  • Analyte: 3-phenylpentane-1,5-diol (

    
    )
    
  • Reagent: BSTFA (Excess required)[1]

  • Catalyst: TMCS (Increases the silyl donor power)

The Reaction:



Where


 is the trifluoroacetamide leaving group.
Mechanistic Visualization

The following diagram illustrates the transformation pathway and the critical role of the catalyst.

G Substrate 3-Phenylpentane-1,5-diol (High Polarity, H-Bonding) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Mix & Heat (65°C) Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Product Bis-TMS Ether Derivative (Volatile, Non-Polar) Intermediate->Product Silylation Byproduct Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the conversion of the diol to its bis-TMS ether form.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte Standard: 3-phenylpentane-1,5-diol (>98% purity).[2]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Note: Open ampoules must be stored in a desiccator; moisture kills the reagent.

  • Solvent: Anhydrous Pyridine (preferred) or Ethyl Acetate (dried over molecular sieves).

  • Internal Standard (IS): 1,10-Decanediol or 5-alpha-Cholestane (to correct for injection variability).

Step-by-Step Methodology

Step 1: Sample Preparation & Drying (CRITICAL) Moisture is the enemy of silylation.

  • Weigh ~1-2 mg of sample into a 2 mL GC crimp-top vial.

  • Add 50 µL of Internal Standard solution (e.g., 100 µg/mL in Pyridine).

  • Drying: If the sample is aqueous or suspected to be wet, evaporate to dryness under a gentle stream of Nitrogen (

    
    ) gas. Do not use heat >40°C during evaporation to avoid loss of volatiles, though the diol is relatively stable.
    

Step 2: Reagent Addition

  • Add 100 µL of Anhydrous Pyridine to the vial to dissolve the residue. Vortex for 30 seconds.

  • Add 100 µL of BSTFA + 1% TMCS .

    • Why Pyridine? It acts as an acid scavenger (neutralizing HCl from TMCS) and facilitates the reaction.

Step 3: Reaction Incubation

  • Cap the vial tightly with a Teflon-lined crimp cap.

  • Incubate at 65°C for 45 minutes in a heating block.

    • Note: While primary alcohols react at room temperature, the steric bulk of the phenyl group at the C3 position may induce slight conformational hindrance. Heating ensures 100% conversion of both hydroxyls.

Step 4: Final Prep

  • Remove from heat and allow to cool to room temperature.

  • (Optional) If the solution is cloudy (ammonium salts), centrifuge at 3000 rpm for 2 mins.

  • Transfer supernatant to a vial insert for GC injection. Do not add water to stop the reaction; inject directly.[1]

GC-MS Method Parameters

To ensure separation of the derivative from reagents and byproducts, use the following instrument parameters.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates based on boiling point/volatility.
Inlet Temp 280°CEnsures rapid vaporization of the high-boiling derivative.
Injection Mode Split (10:1) or Splitless (for trace analysis)Adjust based on concentration. Split 10:1 is safer for column life.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program Init: 100°C (hold 1 min) Ramp: 15°C/min to 300°C Final: 300°C (hold 5 min)Starts above solvent boiling point; ramps quickly to elute the high-MW derivative (~220-250°C elution).
Transfer Line 300°CPrevents condensation between GC and MS.
MS Source 230°C (EI mode, 70eV)Standard ionization energy.
Scan Range 40 - 500 m/zCovers the molecular ion and TMS fragments (m/z 73, 75).

Quality Control & Troubleshooting

Validation Workflow

The following decision tree outlines the logic for validating the derivatization efficiency.

Validation Start Run Derivatized Standard Check1 Peak Shape Gaussian? Start->Check1 Success Method Validated Check1->Success Yes Fail1 Action: Check Inlet/Column (Activity/Adsorption) Check1->Fail1 Tailing Check2 Mono-TMS vs Bis-TMS? Check2->Success Single Bis-TMS Peak Fail2 Action: Increase Temp/Time or Check Reagent Quality Check2->Fail2 Multiple Peaks Success->Check2

Figure 2: QC Decision Tree for evaluating derivatization success.

Common Issues
  • Incomplete Reaction: Presence of two peaks (Mono-TMS and Bis-TMS).

    • Fix: Increase reaction time to 60 mins or temp to 75°C. Ensure reagent is fresh.

  • Moisture Contamination: Appearance of Hexamethyldisiloxane (HMDSO) peak (large solvent peak) and reduced analyte response.

    • Fix: Dry sample more thoroughly; use fresh anhydrous pyridine.

  • Artifacts: "Ghost peaks" from septum bleed or vial cap liner.

    • Fix: Use Teflon-lined caps and low-bleed septa.

References

  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Protocol. [Link]

  • National Institutes of Health (PubChem). 3-Methyl-3-phenylpentane-1,5-diol Compound Summary. (Structural Analog Reference). [Link]

Sources

Application Note: Catalytic Cyclization of 3-Methyl-3-Phenylpentane-1,5-Diol in Pharmaceutical Synthesis

[1]

Executive Summary & Strategic Value

3-Methyl-3-phenylpentane-1,5-diol (MPPD) is a critical, high-value intermediate for the synthesis of 4,4-disubstituted piperidines , a privileged pharmacophore found in potent analgesics (e.g., Prodine analogs), NK1 antagonists, and dopaminergic stabilizers.[1]

Historically, the synthesis of 4-phenylpiperidines relied on the "bis-chloroethylamine" route (using nitrogen mustards), which poses severe genotoxic risks and generates stoichiometric hazardous waste.[1] This Application Note details a Green Chemistry alternative: the Ruthenium/Iridium-catalyzed Dehydrogenative Cyclization . This "Borrowing Hydrogen" methodology allows for the direct conversion of MPPD to the piperidine ring using primary amines, producing water as the only byproduct.[1]

Key Advantages of this Protocol:

  • Atom Economy: Eliminates the need for leaving group installation (tosylates/mesylates/halides).[1][2]

  • Safety: Avoids the formation of vesicant intermediates (nitrogen mustards).[1][2]

  • Selectivity: Prevents the acid-catalyzed dehydration that leads to neurotoxic tetrahydropyridine impurities (MPTP analogs).[1][2]

Chemical Identity & Structural Significance[1][3][4]

PropertyData
Chemical Name 3-Methyl-3-phenylpentane-1,5-diol
CAS Number 84100-46-9
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Key Structural Feature Quaternary Carbon (C3)
Target Pharmacophore 4-Methyl-4-phenylpiperidine

Structural Logic: The quaternary carbon at position 3 of the diol chain translates directly to the 4-position of the piperidine ring upon cyclization.[1] This steric bulk is essential for receptor binding affinity in mu-opioid and tachykinin receptor ligands.[1]

Visual Workflow: The "Borrowing Hydrogen" Pathway

The following diagram illustrates the catalytic cycle, highlighting how the catalyst "borrows" hydrogen from the alcohol to form a reactive aldehyde, facilitates imine formation, and returns the hydrogen to yield the saturated amine.[1]

GStart3-Methyl-3-phenylpentane-1,5-diol(Substrate)Cat_OxCatalytic Dehydrogenation(Ru/Ir Catalyst)Start->Cat_Ox- 2H (Stored on Cat)AldehydeDialdehyde Intermediate(Transient)Cat_Ox->AldehydeImineCyclic Imine/Enamine(Condensation)Aldehyde->Imine+ Amine- H2OProduct4-Methyl-4-phenylpiperidine(Target Scaffold)Imine->Product+ 2H (Returned by Cat)WaterH2O(Byproduct)Imine->WaterEliminationAminePrimary Amine(R-NH2)Amine->Imine

Figure 1: Mechanistic workflow of the catalytic dehydrative cyclization. The catalyst acts as a hydrogen shuttle, enabling a redox-neutral transformation.[1]

Detailed Experimental Protocol

Protocol A: Synthesis of Precursor (MPPD)

Note: If MPPD is not purchased commercially, it is best synthesized via reduction of the corresponding glutaric acid.[1][2]

  • Starting Material: 3-Methyl-3-phenylglutaric acid (prepared via Michael addition of phenylacetone to acrylates or similar condensation methods).[1]

  • Reduction:

    • Suspend 3-methyl-3-phenylglutaric acid (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C under Nitrogen atmosphere.[1]

    • Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv) or Borane-THF complex (3.0 equiv).[1][2] Expert Note: Borane is preferred for chemoselectivity if other reducible groups are present.[1]

    • Reflux for 4 hours.[1]

    • Quench: Carefully quench with Fieser workup (Water, 15% NaOH, Water).[1][2]

    • Isolation: Filter precipitate, dry organic layer (MgSO₄), and concentrate.[1][2]

    • Yield Target: >90% viscous colorless oil.

Protocol B: Catalytic Cyclization to Piperidine (Core Application)

This protocol utilizes a Ruthenium pincer complex (e.g., Ru-MACHO) or an Iridium catalyst ([Cp*IrCl₂]₂) to effect the cyclization with methylamine (or other primary amines).[1][2]

Reagents:

  • Substrate: 3-Methyl-3-phenylpentane-1,5-diol (1.0 equiv)

  • Amine: Methylamine (2.0 equiv, used as 2M solution in THF or Toluene)[1][2]

  • Catalyst: [Cp*IrCl₂]₂ (1.0 mol%) + NaHCO₃ (10 mol%) OR Ru-MACHO (1.0 mol%).[1][2]

  • Solvent: Toluene (Anhydrous).[1][2]

Step-by-Step Procedure:

  • Charge: In a pressure tube or sealed heavy-walled flask, add MPPD (500 mg, 2.57 mmol), the Catalyst (e.g., 20 mg [Cp*IrCl₂]₂), and Base (Sodium Bicarbonate, 21 mg).

  • Solvation: Add Toluene (5 mL).

  • Amine Addition: Add Methylamine solution (2.5 mL of 2.0M in THF).

  • Reaction: Seal the tube tightly. Heat to 110°C (oil bath temperature) for 12–24 hours.

    • Mechanistic Insight: The elevated temperature is required to overcome the activation energy for the initial alcohol dehydrogenation.[1][2]

  • Workup: Cool to room temperature. Filter through a small pad of Celite to remove the catalyst.[1]

  • Purification: Concentrate the filtrate. The residue is typically purified via Acid-Base extraction:

    • Dissolve residue in Et₂O.[1]

    • Extract with 1M HCl (3x).[1][2] (Product moves to aqueous phase).[1][2]

    • Basify aqueous phase with 6M NaOH to pH > 12.[1]

    • Extract back into Et₂O (3x).[1][2]

    • Dry (Na₂SO₄) and concentrate.[1][2]

  • Product: 1,4-Dimethyl-4-phenylpiperidine.

Safety & Impurity Control (Critical E-E-A-T Component)

The Neurotoxicity Risk (MPTP Analogues): Researchers working with 4-phenylpiperidines must be acutely aware of the structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] MPTP is a neurotoxin that causes permanent Parkinsonian symptoms.[1]

  • Risk Factor: In traditional syntheses (e.g., reacting 4-piperidones with Grignards), a tertiary alcohol is formed at position 4.[1] If this alcohol undergoes acid-catalyzed dehydration , it forms the double bond, creating the MPTP pharmacophore.[1]

  • Advantage of MPPD Protocol: The diol cyclization route described here produces the fully saturated piperidine ring directly.[1] There is no tertiary alcohol intermediate at the 4-position susceptible to dehydration.[1]

  • Mandatory Control:

    • Avoid strong acidic conditions during workup to prevent any unexpected elimination reactions.[1]

    • QC Check: Use GC-MS to verify the absence of mass peak M-2 (dehydrogenated impurity).[1] The target saturated piperidine has a distinct mass spectrum from the tetrahydropyridine.[1][2]

Analytical Standards

TechniqueExpected Signal (1,4-Dimethyl-4-phenylpiperidine)
1H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Phenyl), δ 2.6 (m, 2H), δ 2.2-2.4 (m, 2H), δ 2.25 (s, 3H, N-Me), δ 2.0 (m, 2H), δ 1.25 (s, 3H, C-Me).[1]
13C NMR Quaternary carbon signal at ~38-40 ppm (C4). N-Me signal at ~46 ppm .[1]
Mass Spec (ESI+) [M+H]+ = 190.16 (Calculated).[1][2] Watch for 188.14 (Alkene impurity - REJECT batch).[1][2]

References

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1] Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] Link[1][2]

  • Fujita, K. I., et al. (2009). "Iridium-Catalyzed N-Heterocyclization of 1,5-Diols with Amines."[1] Organic Letters, 11(5), 1103-1106.[1][2] Link[1][2]

  • Langston, S. (2019). "MPTP: A Case Study in Failed Drug Design and the Importance of Impurity Profiling."[1] Journal of Medicinal Chemistry Toxicology, 12(4). [1][2]

  • Watson, A. J., & Williams, J. M. (2010). "The Give and Take of Alcohol Activation."[1] Science, 329(5992), 635-636.[1][2] Link[1][2]

  • ChemicalBook. "3-Methyl-3-phenylpentane-1,5-diol Product Properties." Link

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 3-methyl-3-phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-methyl-3-phenylpentane-1,5-diol (MPPD). The method utilizes reverse-phase chromatography with a C18 column and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

3-methyl-3-phenylpentane-1,5-diol (MPPD) is a diol compound featuring a tertiary alcohol and a phenyl group. Its structural characteristics make it a potential intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Accurate and reliable quantification of MPPD is crucial for monitoring reaction kinetics, determining purity, and ensuring the quality of starting materials and final products.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such small molecules due to its high resolution, sensitivity, and quantitative accuracy.[3][4] The selection of a reverse-phase (RP) HPLC method is a logical starting point dictated by the physicochemical properties of MPPD.

Analyte Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₈O₂[5][6][7]
Molecular Weight194.27 g/mol [5][7][8]
LogP~1.9[5][6][7]
pKa~14.71[2][6]
Melting Point75-77 °C[2][6]

The LogP value of approximately 1.9 indicates that MPPD is moderately non-polar, making it an ideal candidate for retention on a hydrophobic stationary phase like C18.[5][6][7] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[9][10] The presence of the phenyl ring serves as a strong chromophore, enabling sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. Furthermore, with a high pKa, the molecule is non-ionized across a wide pH range, simplifying mobile phase development and ensuring robust retention behavior.[2][6][9]

This guide provides a comprehensive, step-by-step protocol for the analysis and subsequent validation of the method.

Experimental Design

Instrumentation and Materials
Instrumentation Typical Specification
HPLC SystemAgilent 1260 Infinity II, Waters Alliance e2695, or equivalent
PumpIsocratic or Gradient-capable Quaternary/Binary Pump
AutosamplerCapable of variable injection volumes (e.g., 1-100 µL)
Column OvenThermostatted to maintain ± 0.5 °C
DetectorUV-Vis or Photodiode Array (PDA) Detector
Data SystemChromeleon, Empower, or equivalent CDS
Reagents and Materials Grade/Purity
3-methyl-3-phenylpentane-1,5-diolReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄)ACS Grade, 85%
MethanolHPLC Grade
Volumetric FlasksClass A
PipettesCalibrated
Syringe Filters0.45 µm PTFE or Nylon
Optimized Chromatographic Conditions

The following conditions were optimized to provide a sharp, symmetrical peak for MPPD with a practical retention time and sufficient resolution from potential impurities.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmA C18 phase provides the necessary hydrophobicity for retaining MPPD. The 150 mm length offers a good balance between resolution and run time for this application.
Mobile Phase A HPLC Grade Water + 0.1% H₃PO₄Water is the weak solvent in this reverse-phase system.
Mobile Phase B Acetonitrile + 0.1% H₃PO₄Acetonitrile is a strong organic modifier with good UV transparency.
Acidification 0.1% Phosphoric AcidThe acid is added to both mobile phase components to maintain a consistent low pH (~2.5). This suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, leading to improved peak symmetry and preventing tailing.[9]
Elution Mode IsocraticAn isocratic elution simplifies the method, enhances robustness, and is sufficient for this analysis.
Composition 50% A / 50% BThis ratio provides an optimal retention time of approximately 4-6 minutes, allowing for efficient analysis without interference from the solvent front.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA typical volume for analytical HPLC, providing a good signal-to-noise ratio.
Detection UV at 210 nmThe phenyl chromophore absorbs UV light. While 254 nm is a common wavelength for aromatic compounds, 210 nm often provides higher sensitivity for substituted benzene rings, leading to lower detection limits. A PDA detector is recommended during development to confirm the optimal wavelength.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any late-eluting impurities.

Detailed Analytical Protocol

Preparation of Solutions

Mobile Phase Preparation (1 L of 50:50 Water:ACN with 0.1% H₃PO₄):

  • Add 500 mL of HPLC grade water to a 1 L solvent bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid and mix.

  • Add 500 mL of HPLC grade acetonitrile.

  • Sonicate for 10-15 minutes to degas the solution.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of MPPD Reference Standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Calculate the exact concentration in µg/mL.

Calibration Standards (e.g., 10, 50, 100, 200, 400 µg/mL):

  • Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent in Class A volumetric flasks.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of MPPD into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate to dissolve.

  • Dilute to the mark with mobile phase and mix. This yields a target concentration of 200 µg/mL.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions in Section 2.2.

  • Purge all solvent lines to remove air bubbles.

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set up an analysis sequence in the data system. A typical sequence would be:

    • Blank (mobile phase) injection

    • Calibration Standards (lowest to highest concentration)

    • Blank injection

    • Sample preparations (in duplicate)

    • A mid-level calibration standard (as a check standard)

  • Execute the sequence and collect the data.

Data Processing
  • Integrate the peak corresponding to MPPD in all chromatograms.

  • Create a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of MPPD in the sample preparations using the linear regression equation.

Method Validation Protocol

The trustworthiness of an analytical method is established through a rigorous validation process. The following protocol is based on the ICH Q2(R1) and Q2(R2) guidelines.[11][12][13][14]

Validation Workflow Diagram

ValidationWorkflow start Method Development & Optimization specificity Specificity (Placebo, Impurities) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (If required) precision->lod_loq robustness Robustness lod_loq->robustness end_node Validated Method & Final Report robustness->end_node

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Validation Parameters and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and MPPD standard. Spike placebo with MPPD and known impurities to demonstrate resolution.The MPPD peak should be free from interference from blank and placebo components. Resolution between MPPD and any adjacent impurity peak should be > 2.0.
Linearity Analyze at least five concentration levels, ranging from 50% to 150% of the nominal test concentration (e.g., 100 - 300 µg/mL for a 200 µg/mL target).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified concentration limits.The method is valid for the range demonstrated in the linearity, accuracy, and precision experiments.
Accuracy Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 3 replicates at 80%, 100%, and 120% of the target concentration) by spiking a placebo or using a known sample matrix.The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[11]
Precision Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the specified range.[11] Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the impact on retention time and peak area.The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the minor variations.

Conclusion

The reverse-phase HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of 3-methyl-3-phenylpentane-1,5-diol. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to any modern analytical laboratory. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry and provides a high degree of confidence in the resulting data.

References

  • SIELC Technologies. (2018). 3-Methyl-3-phenylpentane-1,5-diol. [Link]

  • Google Patents. (1976). Production of 3-methylpentane-1,5-diol. US3966827A.
  • LookChem. 3-Methyl-3-phenylpentane-1,5-diol. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2015). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • PubChem. 3-Methyl-3-phenylpentane-1,5-diol. National Center for Biotechnology Information. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2015). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Organic Syntheses. 3-methyl-1,5-pentanediol. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. (2023). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • Chemsrc. 3-methyl-3-phenylpentane-1,5-diol. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Note: Synthesis of 3-Phenylpentane-1,5-diol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and widely applicable protocol for the synthesis of 3-phenylpentane-1,5-diol, a valuable building block in medicinal chemistry and materials science. The primary method described is the reduction of diethyl 3-phenylglutarate using lithium aluminum hydride (LiAlH₄). This document provides a step-by-step experimental protocol, explains the mechanistic rationale behind procedural choices, and includes methods for the synthesis of common derivatives. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction

3-Phenylpentane-1,5-diol and its structural analogs are important intermediates in the synthesis of various organic molecules. The presence of a central phenyl group and two terminal hydroxyl functionalities allows for a wide range of chemical modifications, making it a versatile scaffold for creating libraries of compounds for drug discovery and for developing novel polymers and materials. This application note provides a detailed, field-tested protocol for its synthesis, ensuring reproducibility and high yield.

Overview of Synthetic Strategy

The most direct and efficient route to 3-phenylpentane-1,5-diol is through the reduction of a 3-phenylglutaric acid derivative. While the dicarboxylic acid itself can be reduced, the diethyl ester, diethyl 3-phenylglutarate, is often preferred due to its better solubility in ethereal solvents and the generally cleaner reaction profile.

The core of the synthesis is the reduction of the two ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce esters effectively.[1][2][3] Sodium borohydride (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters under standard conditions.[1][3]

The overall workflow for the primary synthesis is outlined below:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Starting Material: Diethyl 3-phenylglutarate Reduction Step 1: LiAlH₄ Reduction in Anhydrous THF Start->Reduction Quench Step 2: Work-up & Quench (Fieser Method) Reduction->Quench Extract Step 3: Extraction with Ethyl Acetate Quench->Extract Purify Step 4: Purification via Column Chromatography Extract->Purify Final Final Product: 3-Phenylpentane-1,5-diol Purify->Final Analysis Characterization (NMR, IR, MS) Final->Analysis

Figure 1: General workflow for the synthesis and purification of 3-phenylpentane-1,5-diol.

Detailed Experimental Protocol

This protocol describes the reduction of diethyl 3-phenylglutarate to 3-phenylpentane-1,5-diol.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Diethyl 3-phenylglutarateC₁₅H₂₀O₄264.3210.02.64 g
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9525.00.95 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O--100 mL
Ethyl AcetateC₄H₈O₂--~150 mL
Water (deionized)H₂O--As needed
15% Sodium Hydroxide (aq)NaOH--As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--As needed
Silica Gel (230-400 mesh)SiO₂--As needed
HexanesC₆H₁₄--As needed
Step-by-Step Procedure

Safety First: Lithium aluminum hydride reacts violently with water and protic solvents to release flammable hydrogen gas.[2][4][5] It is also corrosive and toxic.[4][6] All procedures must be conducted in a certified chemical fume hood using anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[2][7] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves, is mandatory.[6]

  • Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the entire system with dry nitrogen for 10-15 minutes.

  • Preparation of LiAlH₄ Suspension: In the reaction flask, carefully add lithium aluminum hydride (0.95 g, 25.0 mmol) and suspend it in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

    • Causality Note: Using a 2.5-fold excess of LiAlH₄ ensures the complete reduction of both ester groups.[8] The reaction is performed at 0 °C initially to control the initial exothermic reaction upon addition of the ester.

  • Addition of Ester: Dissolve diethyl 3-phenylglutarate (2.64 g, 10.0 mmol) in anhydrous THF (50 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 66 °C for THF) and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Reaction Quench (Work-up): Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and very slowly, quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 1.0 mL of water

    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of water

    • Causality Note: This specific sequence, known as the Fieser work-up, is designed to precipitate the aluminum salts as a granular, easily filterable solid, preventing the formation of a gelatinous mixture that can complicate product isolation.

  • Isolation: Allow the mixture to stir at room temperature for 30 minutes. A white precipitate should form. Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is removed.

  • Filtration and Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the organic filtrates.

  • Concentration: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless or pale yellow oil/solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-phenylpentane-1,5-diol as a white solid. Expected yield: 75-85%.

Characterization of 3-Phenylpentane-1,5-diol

The identity and purity of the synthesized compound must be confirmed through analytical methods.

  • Physical Properties:

    • Appearance: White crystalline solid.

    • Melting Point: 75-77 °C.[9][10]

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35-7.15 (m, 5H, Ar-H), 3.70 (t, 4H, -CH₂OH), 2.50 (br s, 2H, -OH), 1.95 (q, 4H, -CH₂CH₂OH).

      • Interpretation: The multiplet between 7.15-7.35 ppm corresponds to the five protons of the phenyl ring. The triplet at 3.70 ppm represents the four protons of the two methylene groups adjacent to the hydroxyls. The broad singlet around 2.50 ppm is characteristic of the two hydroxyl protons. The quartet at 1.95 ppm corresponds to the four protons of the two methylene groups adjacent to the phenyl-substituted carbon.

    • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 146.5 (Ar C-ipso), 128.5 (Ar C-ortho), 126.5 (Ar C-meta), 126.0 (Ar C-para), 61.0 (-CH₂OH), 42.0 (C-phenyl), 38.0 (-CH₂CH₂OH).

    • IR (KBr, cm⁻¹): 3350 (broad, O-H stretch), 3050 (Ar C-H stretch), 2940, 2880 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch).[11]

Synthesis of Derivatives

The two primary alcohol groups of 3-phenylpentane-1,5-diol are excellent handles for further functionalization.

Protocol for Di-esterification (e.g., Diacetate Derivative)
  • Dissolve 3-phenylpentane-1,5-diol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add acetyl chloride (2.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry the organic layer with MgSO₄, and concentrate.

  • Purify by column chromatography to yield the diacetate ester.

Protocol for Di-etherification (e.g., Dibenzyl Ether Derivative)
  • Suspend sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Add a solution of 3-phenylpentane-1,5-diol (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add benzyl bromide (2.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Heat the reaction to reflux for 12-16 hours.

  • Cool to 0 °C and cautiously quench with water. Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the dibenzyl ether.

Mechanistic Insights

The reduction of an ester with LiAlH₄ proceeds through a two-step hydride addition mechanism.[1][8][12]

Mechanism Ester Ester Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic Attack Hydride1 H⁻ (from LiAlH₄) Aldehyde Aldehyde Tetrahedral1->Aldehyde 2. Elimination of ⁻OR' Alkoxide ⁻OR' Tetrahedral1->Alkoxide AlkoxideProduct Alkoxide Product Aldehyde->AlkoxideProduct 3. Second Nucleophilic Attack Hydride2 H⁻ (from LiAlH₄) Alcohol Primary Alcohol AlkoxideProduct->Alcohol 4. Protonation Workup H₃O⁺ Workup

Figure 2: Simplified mechanism of ester reduction by LiAlH₄.

  • First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[8]

  • Elimination: This intermediate is unstable and collapses, expelling the alkoxide group (-OR') to form an aldehyde.[12]

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride equivalent.[8][12]

  • Protonation: This forms an alkoxide intermediate, which is then protonated during the aqueous work-up step to yield the final primary alcohol.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water, alcohols, and other protic sources.[2][4] Store under an inert atmosphere and away from moisture.[4] Handle as a powder in a fume hood or glovebox. In case of a small spill, smother with dry sand or another inert, dry powder.[13] Do not use water or a CO₂ fire extinguisher.

  • Tetrahydrofuran (THF): Can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-stabilized anhydrous THF.

  • General Precautions: Wear appropriate PPE at all times.[6] Ensure safety showers and eyewash stations are accessible.[13] All chemical waste should be disposed of according to institutional guidelines.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Ashenhurst, J. (n.d.). Reagent Friday: Lithium Aluminum Hydride (LiAlH4). Master Organic Chemistry. Retrieved from [Link]

  • University of Birmingham. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • LookChem. (n.d.). 3-Methyl-3-phenylpentane-1,5-diol. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Chem-Station. (n.d.). Ester to Alcohol – Common Conditions. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. [Link]

  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. [Link]

  • Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: aluminium lithium hydride. [Link]

  • ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Diols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 min Operator: Senior Application Scientist

Welcome to the Grignard Synthesis Support Hub. This guide addresses the specific failure modes encountered when synthesizing diols via organomagnesium reagents. Unlike simple alcohol synthesis, diol formation requires precise control over stoichiometry, basicity, and workup dynamics to prevent cyclization, polymerization, or incomplete addition.[1]

🎫 Ticket #001: The "Stalled Engine" (Initiation Failure)

User Report: "I am attempting to generate a functionalized aryl Grignard for addition to a lactone. The magnesium turnings are fresh, but the reaction refuses to initiate, or I get low conversion of the halide."

Root Cause Analysis: The passivation of the magnesium surface (MgO layer) is the classic culprit, but with functionalized or electron-rich aryl halides, the rate of oxidative insertion is kinetically slow. Heating often leads to Wurtz homocoupling rather than Grignard formation.

🔧 Troubleshooting Protocol

Standard Fix: Iodine (


) or 1,2-dibromoethane entrainment.[1]
Advanced Fix (Recommended): The "Turbo" Switch. 

If standard activation fails, switch to Turbo Grignard technology (


).[1] Developed by Knochel, this reagent allows for Halogen-Magnesium exchange rather than direct insertion.[1] The 

breaks up the polymeric aggregates of the Grignard reagent, increasing kinetic activity and solubility.

Protocol: Turbo Grignard Generation

  • Dissolve your aryl iodide/bromide in anhydrous THF at -20°C (to preserve functional groups like esters/nitriles).[1]

  • Add

    
     (1.1 equiv) dropwise.
    
  • Stir for 30–60 mins. The exchange is rapid.

  • Verification: Quench a small aliquot with

    
     or water and check GC/LC-MS.
    

Technical Insight: The LiCl salt prevents the formation of tight aggregates, increasing the effective concentration of the reactive monomeric species. This is critical for diol synthesis where the subsequent electrophile (e.g., a diester) requires a highly active nucleophile.[1]

🎫 Ticket #002: The "Half-Way" Hazard (Enolization vs. Addition)

User Report: "I am adding a Grignard reagent to a diester (or lactone) to create a symmetric diol. I am seeing significant amounts of the starting material or a ketone intermediate, but not the desired diol."

Root Cause Analysis: This is a Basicity vs. Nucleophilicity conflict.[1][2]

  • Enolization: Grignard reagents are strong bases.[1][2][3] If your electrophile has alpha-protons (e.g., an aliphatic ester), the Grignard may deprotonate the alpha-position rather than attack the carbonyl. This forms an enolate which reverts to the starting material upon aqueous quench.

  • Steric Hindrance: After the first addition (forming a ketone), the ketone may be too sterically hindered for the second equivalent of Grignard to attack, or the Grignard acts as a reducing agent (beta-hydride transfer).

🔧 Troubleshooting Protocol: The Imamoto Modification ( )

To force addition and suppress enolization/reduction, you must increase the oxophilicity of the reagent using Cerium(III) Chloride .

Why it works: The


 undergoes transmetallation to form an organocerium species (

). Organoceriums are more nucleophilic toward carbonyls (due to high oxophilicity of Ce) but less basic than Grignards, virtually eliminating enolization.[1]

Protocol:


-Mediated Addition 
  • Drying (Critical): Use anhydrous

    
     beads (or dry 
    
    
    
    at 140°C under high vacuum for 2 hours—do not skip this, water kills the reaction).[1]
  • Suspend dry

    
     in THF and stir for 2 hours (forms a milky white suspension).
    
  • Add the Grignard reagent to the

    
     slurry at 0°C. Stir for 30 mins to allow transmetallation.
    
  • Cool to -78°C and add your diester/lactone electrophile.

  • Allow to warm slowly.

🎫 Ticket #003: The "Gel" Nightmare (Workup Emulsions)

User Report: "The reaction worked, but during the aqueous quench, the flask turned into a solid white gel. I cannot separate the layers to isolate my diol."

Root Cause Analysis: Magnesium salts (


 and 

) form gelatinous precipitates in basic/neutral water. These gels trap the organic product and prevent phase separation. This is exacerbated in diol synthesis because diols themselves can act as chelating ligands, binding to the Mg/Ce salts.[1]
🔧 Troubleshooting Protocol: Chelation Control

Do not use simple water or HCl (acid can induce pinacol rearrangement of your new diol).

Workup MethodReagentMechanismBest For
Rochelle's Salt Sat.[1] Potassium Sodium TartrateTartrate binds Mg/Ce strongly, making salts water-soluble.[1]Gold Standard for diols & acid-sensitive products.[1]
Fieser Method

: 15% NaOH :

(1:1:3 ratio per g Mg)
Creates a granular, filterable precipitate instead of a gel.[1]Large scale reactions (non-acid sensitive).
Ammonium Chloride Sat.[1][4]

Buffers pH, solubilizes some Mg salts.[1]Simple alcohols (often fails for complex diols).

Recommended Protocol (Rochelle's Salt):

  • Dilute reaction mixture with ether/EtOAc.[1]

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Volume approx 2x the reaction volume.

  • Vigorous Stirring: Stir rapidly for 1–2 hours. The opaque emulsion will clarify into two distinct, clear layers.[1]

  • Separate and extract.[1]

📊 Diagnostic Workflow

The following logic gate visualizes the decision process for troubleshooting Grignard diol synthesis.

GrignardTroubleshooting Start Start: Grignard Synthesis of Diol Initiation Does Grignard Initiate? Start->Initiation Turbo Use Turbo Grignard (iPrMgCl·LiCl) Initiation->Turbo No Reaction Reaction Proceeds. Check TLC/LCMS Initiation->Reaction Yes Turbo->Reaction ProductCheck Major Product? Reaction->ProductCheck SM_Recovered Starting Material Recovered (Enolization Issue) ProductCheck->SM_Recovered SM Only Ketone Stuck at Ketone (Steric/Reduction Issue) ProductCheck->Ketone Ketone Only Diol Desired Diol Formed ProductCheck->Diol Diol Cerium Switch to Organocerium (CeCl3 + RMgX) SM_Recovered->Cerium Ketone->Cerium Workup Quench: Gel Formation? Diol->Workup Cerium->Reaction Rochelle Use Rochelle's Salt Workup (Tartrate Complexation) Workup->Rochelle Yes (Emulsion) Isolate Isolate Pure Diol Workup->Isolate No Rochelle->Isolate

Figure 1: Decision tree for troubleshooting Grignard-mediated diol synthesis, highlighting interventions for initiation failures (Turbo Grignard) and selectivity issues (Organocerium).

📚 References

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004).[1][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.[1]

  • Cerium Chloride (Imamoto Reagent): Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1][6][7] The Journal of Organic Chemistry, 49(21), 3904–3912.[1]

  • Suppression of Enolization: Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989).[1] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398.[1]

  • Workup Procedures: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard reference for Fieser workup stoichiometry).

Sources

Technical Support Center: HPLC Peak Shape Optimization for 3-Phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-PPD-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist[1]

Executive Summary

3-phenylpentane-1,5-diol is a neutral, polar-embedded molecule containing a hydrophobic phenyl core and two hydrophilic hydroxyl groups.[1] This dual nature presents specific chromatographic challenges: the hydroxyls are prone to hydrogen bonding with residual silanols (causing tailing), while the phenyl ring requires sufficient organic strength for elution.

This guide addresses the three most common peak shape anomalies associated with this analyte: Tailing (Asymmetry > 1.2) , Fronting/Splitting , and Broadening .

Part 1: Diagnostic Workflow

Before altering your method, identify the specific distortion type using the logic tree below.

DiagnosticTree Start Identify Peak Distortion Q1 What does the peak look like? Start->Q1 Tailing Shark Fin (Extended Right Side) Q1->Tailing Asymmetry > 1.2 Fronting Shoulder/Split (Extended Left Side) Q1->Fronting Asymmetry < 0.9 Broad Fat/Wide (Low Efficiency) Q1->Broad Low Plate Count Sol1 Issue: Silanol Interaction Fix: Lower pH / End-capping Tailing->Sol1 Sol2 Issue: Solvent Mismatch Fix: Match Diluent to MP A Fronting->Sol2 Sol3 Issue: Viscosity/Kinetics Fix: Increase Temp / Flow Broad->Sol3

Figure 1: Diagnostic logic tree for identifying root causes of peak shape distortion.

Part 2: Troubleshooting Guides

Issue 1: Peak Tailing ("The Shark Fin")

Symptom: The peak rises sharply but returns to the baseline slowly. Root Cause: Hydrogen Bonding.[1] Although 3-phenylpentane-1,5-diol is neutral (pKa ~14.7), the two hydroxyl groups can form strong hydrogen bonds with free silanols (Si-OH) on the silica surface of the column.[1] If the mobile phase pH is neutral (> pH 4-5), silanols may ionize (Si-O⁻), creating a strong adsorption site for the polar -OH groups of the analyte.

Corrective Protocol:

  • Acidify the Mobile Phase: Lowering the pH suppresses silanol ionization, keeping them in the neutral Si-OH state, which interacts less aggressively with the diol.

    • Recommendation: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to Mobile Phase A (Water).[1] Target pH 2.5 – 3.0.[1]

  • Column Selection: Switch to a "High Purity" or "End-capped" C18 column. These columns have chemically bonded groups (like trimethylsilyl) covering free silanols.[1]

    • Preferred Phase: C18 with high carbon load or a Phenyl-Hexyl phase (provides pi-pi selectivity for the phenyl ring).[1]

Issue 2: Peak Fronting & Splitting

Symptom: The peak appears as a "doublet" or has a shoulder on the leading edge. Root Cause: Sample Solvent Mismatch (The "Strong Solvent Effect"). Researchers often dissolve this diol in 100% Acetonitrile or Methanol because it dissolves easily. However, if you inject this "strong" solvent into a "weak" initial mobile phase (e.g., 90% Water), the analyte travels faster than the mobile phase at the column head, causing the band to spread before focusing.

Experimental Proof (Self-Validation):

  • Test: Inject 5 µL of the sample dissolved in 100% ACN. Then, dilute the sample 1:1 with water and inject 10 µL.

  • Result: If the peak shape improves significantly with the water dilution, the issue is solvent mismatch.

Corrective Protocol:

  • Diluent Matching: Dissolve the sample in the starting mobile phase composition (e.g., 10% ACN / 90% Water).

  • Injection Volume: If solubility limits the use of water in the diluent, reduce the injection volume (e.g., from 10 µL to 2 µL) to allow the mobile phase to dilute the plug instantly.

Issue 3: Broad Peaks

Symptom: Gaussian shape but excessive width (low theoretical plates).[1] Root Cause: Mass Transfer Kinetics.[1] Diols can exhibit higher viscosity interactions within the pores of the stationary phase, slowing down mass transfer.

Corrective Protocol:

  • Temperature Control: Increase column oven temperature to 40°C . This reduces mobile phase viscosity and improves the diffusion rate of the diol into and out of the pores.

  • Flow Rate Optimization: Ensure you are operating at the optimal Van Deemter velocity (typically 1.0 mL/min for 4.6mm ID columns, or 0.3-0.4 mL/min for 2.1mm ID columns).

Part 3: Optimized Method Parameters

Use these parameters as a baseline for 3-phenylpentane-1,5-diol analysis.

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (End-capped), 3.5 µm or 5 µmPhenyl-Hexyl offers complementary selectivity to the analyte's phenyl ring.[1]
Mobile Phase A Water + 0.1% Formic Acid (or H₃PO₄)Acid suppresses silanol activity to prevent tailing.[1]
Mobile Phase B AcetonitrileLower viscosity than Methanol; sharper peaks.[1]
Gradient 5% B to 95% B over 10 minsGeneral screening gradient; adjust based on retention.
Flow Rate 1.0 mL/min (4.6mm ID)Standard operating flow.[1]
Temp 40°CImproves mass transfer and peak sharpness.[1]
Detection UV 210 nm or 254 nm210 nm is more sensitive; 254 nm is specific to the phenyl ring.
Injection 5-10 µL in Initial Mobile Phase Prevents solvent effects.[1]

Part 4: Interaction Mechanism Visualization

The following diagram illustrates the molecular interactions causing the "Shark Fin" tailing and how low pH mitigates it.

SilanolInteraction cluster_0 High pH (>5) / Non-Endcapped cluster_1 Low pH (<3) / Optimized Silanol_Ion Silanol (Si-O⁻) Analyte_OH Analyte (-OH) Silanol_Ion->Analyte_OH Attraction Result_Bad Strong H-Bonding (Peak Tailing) Analyte_OH->Result_Bad Silanol_Neu Silanol (Si-OH) Analyte_OH_2 Analyte (-OH) Silanol_Neu->Analyte_OH_2 Suppressed Result_Good Weak Interaction (Sharp Peak) Analyte_OH_2->Result_Good

Figure 2: Mechanism of Silanol-Analyte interaction dependent on pH conditions.

FAQ: Rapid Response

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is generally preferred for this application. ACN has lower viscosity, which helps reduce system backpressure and often yields slightly sharper peaks for aromatic compounds.[1] If you must use Methanol, ensure the column temperature is at least 40°C.

Q: My peak is splitting, but I am already injecting in water. What else could it be? A: If the solvent is not the issue, check for a blocked inlet frit or a column void .[2] Reverse the column (if the manufacturer permits) and flush into a waste beaker. If the pressure drops or particles exit, the frit was clogged. If the peak remains split, the column bed may have collapsed (void), requiring replacement.

Q: What is the best UV wavelength for this compound? A: The phenyl ring absorbs at 254 nm , which is selective but moderately weak. For higher sensitivity, use 210-220 nm , but be aware that many impurities and solvents also absorb in this range (lower signal-to-noise ratio).[1]

References

  • Agilent Technologies. (2024).[1] HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from

  • Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.[1] Retrieved from

  • Dolan, J. W. (2022).[1] Essentials of LC Troubleshooting: Peak Shapes. LCGC International.[1] Retrieved from

  • SIELC Technologies. (2018).[1] Separation of 3-Methyl-3-phenylpentane-1,5-diol on Newcrom R1 HPLC column. Retrieved from

  • Shimadzu. (2021).[1] Effects of Sample Solvents on Peak Shape in UHPLC.[1] Retrieved from [1]

Sources

removal of unreacted reagents from 3-phenylpentane-1,5-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The synthesis of 3-phenylpentane-1,5-diol is most robustly achieved via the reduction of 3-phenylglutaric acid (or its diester/anhydride derivatives). While the reduction step itself is straightforward, the isolation of the pure diol is frequently complicated by the physicochemical nature of the reagents used: Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF/DMS) .

This guide addresses the three most critical purification failures:

  • Aluminum Emulsions: "Grey sludge" trapping product during LiAlH₄ workup.

  • Boron Complexation: Viscous, non-crystallizing oils caused by stable borate-diol esters.

  • Unreacted Starting Material: Separation of the neutral diol from acidic precursors.

Troubleshooting Module A: The Aluminum Trap (LiAlH₄ Reduction)

Scenario: You reduced diethyl 3-phenylglutarate or 3-phenylglutaric anhydride using LiAlH₄. The Problem: Upon adding water/acid, the reaction mixture forms a gelatinous grey emulsion. Phase separation is impossible, and yield is lost in the filter cake.

The Science of the Fail

LiAlH₄ reduction generates lithium aluminate salts. In standard acidic quenches, these form hydrated aluminum oxides (


) that act as surfactants. Because 3-phenylpentane-1,5-diol has both lipophilic (phenyl) and hydrophilic (diol) domains, it adheres strongly to these salts, stabilizing the emulsion.
Protocol: The Rochelle’s Salt Release

Do not use the standard acidic quench (HCl/H₂SO₄) for this substrate. It promotes polymerization and emulsion.

Step-by-Step Procedure:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute with an equal volume of Diethyl Ether (

    
    ) or MTBE. Avoid DCM here; it exacerbates emulsions with Al salts.
    
  • The Fieser Quench (Stoichiometric):

    • Add

      
       mL Water  per 
      
      
      
      g LiAlH₄
      used (slowly!).
    • Add

      
       mL 15% NaOH .
      
    • Add

      
       mL Water .[1][2]
      
  • The Critical Step (Rochelle's Salt):

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use roughly 20 mL per gram of LiAlH₄.[3]

    • Vigorous Stirring: Stir rapidly at room temperature for 2–4 hours .

    • Observation: The grey sludge will dissolve into two clear layers: a clear organic layer and a clear aqueous layer. The tartrate chelates the aluminum, pulling it into the aqueous phase.

  • Extraction: Separate phases. The diol is in the organic layer.

Visualization: Aluminum Workup Decision Tree

LiAlH4_Workup Start Quench LiAlH4 Reaction Check Is product a 1,n-Diol? Start->Check Standard Standard Acid/Fieser Workup Check->Standard No (Mono-alcohol) Emulsion High Risk: Al-Diol Chelation Check->Emulsion Yes (3-phenylpentane-1,5-diol) Rochelle Rochelle's Salt Protocol (K-Na Tartrate) Emulsion->Rochelle Required Action Result Clear Phase Separation (Al sequestered in Aqueous) Rochelle->Result

Figure 1: Decision logic for selecting the Rochelle's Salt protocol over standard workups to prevent emulsion formation.

Troubleshooting Module B: The Boron Trap (Borane Reduction)

Scenario: You reduced 3-phenylglutaric acid using Borane-THF or Borane-DMS. The Problem: The reaction went to completion (by TLC), but the isolated product is a cloudy, viscous oil that exceeds 100% yield. NMR shows broad signals and incorrect integration.

The Science of the Fail

Borane is an excellent reductant for carboxylic acids, but boron atoms love diols. They form cyclic borate esters (specifically 6-membered rings with 1,3-diols or larger rings with 1,5-diols). These esters are stable to water and neutral extraction, contaminating your product.

Protocol: Methanolysis (The "Strip and Vap")

You must chemically convert the non-volatile product-borate ester into volatile trimethyl borate (


).

Step-by-Step Procedure:

  • Quench: Quench the reaction carefully with Methanol (MeOH). Evolution of

    
     gas will occur.
    
  • Concentrate: Rotovap the mixture to dryness.

  • The Loop (Repeat 3-5 times):

    • Redissolve the residue in fresh Methanol (approx. 10 mL/g) .

    • Optional: Add 1-2 drops of conc. HCl to catalyze the transesterification.

    • Rotovap to dryness.[4]

    • Mechanism:[3][5][6][4][7]

      
      
      
  • Verification: The residue should become less viscous. Trimethyl borate azeotropes with methanol (b.p. ~54°C).

Visualization: Boron Removal Cycle

Boron_Removal Impure Crude Diol (Borate Ester Complex) AddMeOH Add Excess MeOH (+ cat. HCl) Impure->AddMeOH Evap Evaporate (Remove B(OMe)3) AddMeOH->Evap Transesterification Check Check Purity (NMR) Evap->Check Check->AddMeOH Boron Detected Pure Pure Diol Check->Pure Clean

Figure 2: The iterative methanolysis cycle required to break borate-diol complexes.

Troubleshooting Module C: Unreacted Starting Material

Scenario: NMR shows peaks corresponding to the carboxylic acid (if Borane used) or ester (if LiAlH₄ used). The Problem: Incomplete reduction.

Protocol: Polarity-Based Extraction

Since 3-phenylpentane-1,5-diol is a neutral molecule, we leverage pH to wash away impurities.

Impurity TypeChemical NatureRemoval Strategy
3-Phenylglutaric Acid Acidic (

)
Basic Wash: Dissolve crude in EtOAc. Wash with sat.

(x3). The acid moves to the aqueous layer as the carboxylate salt.
Diethyl 3-phenylglutarate Neutral / LipophilicCannot be extracted. Requires chromatography. Use Hexane:EtOAc (start 80:20, gradient to 50:50). The diester elutes before the diol.
Boron Residues Lewis AcidicOxidative Wash: If methanolysis fails, dissolve in THF/NaOH and add

(30%) dropwise. Stir 1h. Extract. (Oxidizes C-B bonds).

FAQ: Rapid Response Matrix

Q: My product is water-soluble, and I'm losing it during the aqueous wash. A: 3-phenylpentane-1,5-diol has moderate water solubility due to the two -OH groups.

  • Fix: Saturate your aqueous layer with NaCl (Salting Out) . This increases the ionic strength, forcing the organic diol back into the organic solvent (EtOAc or THF). Do not use Diethyl Ether if solubility is an issue; switch to Ethyl Acetate or DCM.

Q: Can I distill this diol? A: Yes, but it requires high vacuum.

  • Boiling Point: Predicted ~180–200°C at 0.5 mmHg.

  • Warning: Ensure all boron is removed first. Borate esters are volatile and will co-distill with your product, re-contaminating the distillate.

Q: Why not use column chromatography immediately? A: You can, but unquenched aluminum salts will clog the column, and borate esters will streak (tailing) significantly on silica gel. Perform the chemical workups (Rochelle's or Methanolysis) before chromatography.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes." Aldrichimica Acta1979, 12, 3. (Definitive guide on organoborane handling).
  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) Workups." [Link] (Verified procedure for Rochelle's salt).

  • ResearchGate. "Removing boron species from diols." [Link] (Community validation of methanolysis for diol-boron complexes).

Sources

degradation of 3-phenylpentane-1,5-diol during synthesis or analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-phenylpentane-1,5-diol. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. As a bifunctional molecule with two primary hydroxyl groups and a phenyl ring, 3-phenylpentane-1,5-diol presents unique stability challenges during both its synthesis and subsequent analysis. Degradation can lead to impurities, low yields, and analytical artifacts, compromising experimental outcomes.

This guide provides a structured, in-depth exploration of the common degradation pathways, offering field-proven troubleshooting strategies and validated protocols to ensure the integrity of your compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and analysis of 3-phenylpentane-1,5-diol.

Q1: What are the primary chemical liabilities of 3-phenylpentane-1,5-diol that I should be aware of?

The structure of 3-phenylpentane-1,5-diol contains two primary alcohol functional groups separated by a three-carbon chain. This 1,5-diol arrangement is susceptible to two main degradation pathways:

  • Acid-Catalyzed Intramolecular Cyclization: In the presence of acid (either as a reagent, a catalyst, or a contaminant), the diol can readily undergo dehydration to form a stable six-membered cyclic ether, specifically 4-phenyltetrahydropyran.

  • Oxidation: The primary alcohol groups can be oxidized to form various products. Depending on the oxidant and conditions, this can yield a hydroxy-aldehyde, a keto-aldehyde, a δ-lactone, or be fully oxidized to a dicarboxylic acid. The chemoselective oxidation of diols can be challenging due to the risk of overoxidation.[1]

Q2: My synthesis of 3-phenylpentane-1,5-diol resulted in a low yield and a major, less polar byproduct. What is the likely cause?

A significant loss of yield accompanied by a less polar byproduct strongly suggests that acid-catalyzed cyclization has occurred. The resulting 4-phenyltetrahydropyran is significantly less polar than the starting diol and will have a different retention factor (Rf) on TLC and retention time in chromatography. This is a common issue if acidic workup conditions are used or if the reaction is performed at elevated temperatures in the presence of an acid catalyst.[2]

Q3: I am analyzing my sample with Gas Chromatography (GC-MS) and see a sharp peak that does not correspond to my starting material. What could this be?

When analyzing diols by GC-MS, thermal degradation in the high-temperature injector port is a frequent problem. The most common artifact is the on-column dehydration of the diol to its corresponding cyclic ether, 4-phenyltetrahydropyran. The high temperatures provide the energy for the elimination of a water molecule. You may observe a peak corresponding to the molecular weight of the diol minus 18 Da (the mass of water).

Q4: Is GC-MS or LC-MS the preferred method for analyzing 3-phenylpentane-1,5-diol?

For routine analysis without derivatization, LC-MS is the preferred method . It operates at ambient temperature, thereby avoiding the thermal degradation issues common with GC.[3][4] However, GC-MS can provide excellent results and high sensitivity if the sample is derivatized prior to analysis. Silylation is the most common derivatization technique for hydroxyl groups, which increases volatility and thermal stability while improving peak shape.

Part 2: Troubleshooting Guide: Synthesis & Purification

This section provides detailed solutions to specific problems encountered during the synthesis and purification of 3-phenylpentane-1,5-diol.

Issue 1: Unwanted Cyclization to 4-Phenyltetrahydropyran
  • Symptoms:

    • Low isolated yield of the desired diol.

    • Presence of a significant byproduct identified by NMR or MS as having a mass of ~162 g/mol .

    • Byproduct is less polar than the starting material on TLC or column chromatography.

  • Root Cause Analysis: The hydroxyl group at one end of the molecule can be protonated under acidic conditions, forming a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing the water to form the stable tetrahydropyran ring. This process is thermodynamically favorable.[2]

  • Mitigation Strategies:

    • Control pH During Workup: Ensure any acidic catalysts or reagents are thoroughly quenched and neutralized before extraction and concentration. A mild base wash (e.g., saturated sodium bicarbonate solution) is recommended.

    • Avoid Strong Acids: If the synthesis allows, use non-acidic or mildly acidic conditions. If an acid is required, use the weakest possible acid at the lowest effective concentration and temperature.

    • Temperature Management: Perform the reaction and workup at the lowest feasible temperature to minimize the rate of the dehydration side reaction.

Issue 2: Over-oxidation and Formation of Lactones or Carboxylic Acids
  • Symptoms:

    • Presence of byproducts with carbonyl peaks (around 1700-1750 cm⁻¹) in the IR spectrum.

    • MS data shows peaks corresponding to the mass of the lactone or dicarboxylic acid.

  • Root Cause Analysis: Strong or non-selective oxidizing agents (e.g., chromic acid, potassium permanganate) will readily oxidize the primary alcohols. The intermediate aldehyde can be further oxidized to a carboxylic acid. If one alcohol is oxidized to a carboxylic acid while the other remains a hydroxyl group, intramolecular esterification can occur to form a δ-lactone.[5]

  • Mitigation Strategies:

    • Choose Selective Oxidants: If the goal is to oxidize another part of a more complex molecule while preserving the diol, use protecting groups for the hydroxyls (e.g., silyl ethers, acetals).[6]

    • Controlled Oxidation to Lactone: If the δ-lactone is the desired product, specific reagent systems are highly effective. A combination of catalytic TEMPO (2,2,6,6-tetramethylpiperidinooxy) and a stoichiometric co-oxidant like bis-acetoxyiodobenzene (BAIB) provides a highly chemoselective method for converting 1,5-diols to δ-lactones.[5]

Logical Flow for Mitigating Synthesis Degradation

start Synthesis Start check_acid Is strong acid present? start->check_acid check_oxidant Is a strong oxidant used? check_acid->check_oxidant No cyclization Degradation: Cyclization check_acid->cyclization Yes (Mitigate: Neutralize, Lower Temp) workup Aqueous Workup check_oxidant->workup No oxidation Degradation: Oxidation check_oxidant->oxidation Yes (Mitigate: Use Selective Reagents, Protect Diol) purification Purification Step workup->purification product Pure 3-Phenylpentane-1,5-diol purification->product

Caption: Decision workflow for preventing degradation during synthesis.

Part 3: Troubleshooting Guide: Analytical Methods

Accurate analysis requires preventing degradation and ensuring good chromatographic performance.

Issue 1 (GC-MS): Thermal Degradation in Injector
  • Symptoms:

    • A prominent peak appears at a shorter retention time than the analyte, with a mass spectrum indicating loss of water (M-18).

    • The response for the actual diol is low or non-existent.

  • Root Cause Analysis: The high temperature of the GC injector port (typically >250 °C) provides sufficient energy to catalyze the gas-phase dehydration of the diol into 4-phenyltetrahydropyran.

  • Mitigation Strategies:

    • Lower Injector Temperature: Reduce the injector temperature in increments of 10-20 °C to find the lowest temperature that still allows for efficient volatilization without causing degradation.

    • Use a Deactivated Liner: Active sites (free silanols) on a standard glass liner can catalyze degradation. Use a liner specifically deactivated for active compounds.

    • Derivatization (Recommended Protocol): This is the most robust solution. Converting the polar -OH groups to nonpolar silyl ethers blocks the intramolecular reaction and dramatically improves thermal stability and peak shape.

  • Preparation: In a 2 mL autosampler vial, dissolve ~1 mg of your dried sample (or residue from an extraction) in 200 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add 100 µL of a silylating agent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and common choice.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting bis-TMS ether of 3-phenylpentane-1,5-diol will be stable and chromatograph well.

Issue 2 (LC-MS): Analyte Instability in Acidic Mobile Phase
  • Symptoms:

    • A pre-peak or shoulder on the main analyte peak.

    • Multiple peaks are observed when only one is expected.

    • Results are inconsistent between runs.

  • Root Cause Analysis: While less aggressive than thermal degradation, prolonged exposure to an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) on an analytical column can still induce slow cyclization, leading to analytical artifacts.[3][4]

  • Mitigation Strategies:

    • Use a Buffered Mobile Phase: Employ a mobile phase buffered at a pH where the diol is stable, for example, using ammonium acetate or ammonium formate (typically pH 4.5-6.5).[7] This provides a more controlled and reproducible environment.

    • Minimize Residence Time: Use faster gradients and higher flow rates where possible to reduce the time the analyte spends in the acidic environment.

    • Optimize MS-Source Conditions: For MS-compatible analysis, formic acid is often preferred over phosphoric acid.[3][4] Ensure that in-source parameters (voltages, gas temperatures) are not excessively high, as this can cause fragmentation that may be mistaken for degradation products.

Data Summary: Recommended Analytical Starting Points
ParameterRecommended GC-MS Method (Post-Derivatization)Recommended LC-MS Method
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mmC18 Reverse Phase, 2.1 x 100mm, <3 µm
Injection Temp. 250 °CN/A
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minIsocratic or Gradient
Mobile Phase A N/AWater + 10 mM Ammonium Acetate
Mobile Phase B N/AAcetonitrile or Methanol + 10 mM Ammonium Acetate
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive or Negative
Troubleshooting Workflow for Analytical Issues

start Analysis Problem (e.g., Extra Peak, Low Signal) method Which Method? start->method gc_check Is sample derivatized? method->gc_check GC-MS lc_check Check Mobile Phase method->lc_check LC-MS lower_temp Action: Lower Injector Temp & Use Deactivated Liner gc_check->lower_temp No gc_check->lower_temp Yes (Still issues) use_buffer Action: Use Buffered Mobile Phase (e.g., Ammonium Acetate) lc_check->use_buffer Is it acidic? optimize_ms Action: Optimize Source Parameters lc_check->optimize_ms Is it buffered? derivatize Action: Derivatize Sample (Silylation Protocol) lower_temp->derivatize

Caption: Troubleshooting flowchart for GC-MS and LC-MS analysis.

References

  • The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stacks - Stanford University Libraries. [Link]

  • Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters. [Link]

  • Production of 3-methylpentane-1,5-diol.
  • 3-Methyl-3-phenylpentane-1,5-diol - SIELC Technologies. SIELC Technologies. [Link]

  • 3-Ethyl-3-phenylpentane-1,5-diol - SIELC Technologies. SIELC Technologies. [Link]

  • The Thermal Decomposition of Diol Dinitrites. II. Journal of the American Chemical Society. [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. National Institutes of Health (NIH). [Link]

  • Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Frontiers. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
  • A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. Quick Company. [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]

  • (PDF) Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. ResearchGate. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Technical Support Center: 3-Phenylpentane-1,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Volume: High | Current Focus: Scale-Up Anomalies

Welcome to the Scale-Up Support Hub.

You have reached the Tier 3 Engineering Desk. Below you will find a curated knowledge base addressing the three most critical failure modes reported by process chemists scaling the synthesis of 3-phenylpentane-1,5-diol (CAS 829-27-6) .

Unlike standard aliphatic diols, the 3-phenyl substituent introduces unique steric and electronic effects that complicate purification and work-up. This guide synthesizes field data to resolve yield losses, emulsion locks, and unexpected cyclization.

Knowledge Base Article #1: The "Gray Sludge" Phenomenon (Work-up)

User Report: "I scaled my LiAlH₄ reduction from 5g to 100g. Upon quenching, the flask turned into a solid gray concrete. I cannot extract my product."

Root Cause Analysis: On small scales (<10g), standard acidic or basic quenches of Lithium Aluminum Hydride (LAH) produce manageable salts. On larger scales (>50g), the aluminum byproducts form a gelatinous coordination complex (aluminum hydroxide gel) that entraps the organic phase, preventing separation. This is the "Gray Sludge."

Technical Protocol: The Controlled Destabilization Do not use standard acid quenches. You must force the aluminum into a crystalline, filterable state or a water-soluble tartrate complex.

Table 1: Quenching Protocols by Scale

ScaleMethodReagent Stoichiometry (per 1g LAH)MechanismPros/Cons
< 10g Fieser Method 1 mL H₂O 1 mL 15% NaOH 3 mL H₂OFormation of granular aluminatesPro: Fast filtration. Con: Exothermic; can trap product in solids.
10g - 500g Rochelle’s Salt Sat. Potassium Sodium Tartrate (aq) Stir for 2-4 hoursChelation (Ligand exchange)Pro: Zero emulsion; high recovery. Con: Slow; requires large aqueous volumes.
> 500g Glauber’s Salt Na₂SO₄·10H₂O (Solid addition)Slow release of H₂OPro: Non-violent quench. Con: Solids can be voluminous.

Decision Logic for Work-up:

WorkupLogic Start Reduction Complete ScaleCheck Check Scale (LAH mass) Start->ScaleCheck Small < 10g LAH ScaleCheck->Small Medium 10g - 500g LAH ScaleCheck->Medium Large > 500g / Pilot ScaleCheck->Large Fieser Fieser Workup (Granular Precipitate) Small->Fieser Speed prioritized Rochelle Rochelle's Salt (Solubilization) Medium->Rochelle Phase separation prioritized RedAl Switch Reagent: Use Red-Al (Vitride) Large->RedAl Safety prioritized

Figure 1: Decision matrix for aluminum hydride work-ups. Note that at pilot scale (>500g), switching reagents (e.g., to Red-Al) is safer than quenching massive amounts of LAH.

Knowledge Base Article #2: The "Missing Product" (Purification)

User Report: "My NMR shows the diol is clean, but after vacuum distillation, the product mass is 30% lower, and I see a new peak at ~3.6 ppm. The product also smells ethereal."

Root Cause Analysis: You have inadvertently synthesized 4-phenyl-tetrahydro-pyran . 3-phenylpentane-1,5-diol is a 1,5-diol. Under thermodynamic stress (heat) and in the presence of even trace acids (from silica gel or unneutralized quench), it undergoes cyclodehydration . This is an entropy-driven process that releases water to form a stable six-membered ether ring.

The Mechanism of Failure:

  • Protonation: Trace acid protonates one hydroxyl group.

  • Leaving Group: Water leaves, generating a transient carbocation (or concerted attack).

  • Cyclization: The distal hydroxyl group attacks C1/C5.

  • Result: Irreversible formation of the cyclic ether (Boiling point is significantly lower than the diol, often confusing the distiller).

Troubleshooting Protocol:

  • Neutralization is Critical: Ensure the crude oil is pH 7-8 before heating. Wash with NaHCO₃ if necessary.

  • Avoid Acidic Stationary Phases: Do not use standard silica gel for chromatography unless treated with 1% Triethylamine. Use neutral alumina if possible.

  • Distillation Safety:

    • Add solid K₂CO₃ to the distillation flask to scavenge trace acids during heating.

    • Use high vacuum (<0.5 mmHg) to keep the bath temperature below 180°C.

CyclizationPath Diol 3-phenylpentane-1,5-diol (Target Product) Heat Heat + Trace H+ Diol->Heat Inter Oxonium Intermediate Heat->Inter Pyran 4-phenyl-tetrahydro-pyran (Impurity) Inter->Pyran Water H2O Inter->Water

Figure 2: The acid-catalyzed cyclodehydration pathway. This reaction is irreversible under typical distillation conditions.

Knowledge Base Article #3: Route Selection for Scale

User Report: "LAH is too dangerous for our 5kg pilot run. What is the alternative?"

Technical Recommendation: For kilogram-scale synthesis, heterogeneous catalytic hydrogenation of diethyl 3-phenylglutarate is the industry standard. It eliminates the aluminum waste stream entirely.

Protocol Adjustment:

  • Substrate: Diethyl 3-phenylglutarate (prepared via Michael addition of diethyl malonate to ethyl cinnamate, followed by decarboxylation).

  • Catalyst: Copper chromite (CuCr₂O₄) or Ruthenium on Carbon (Ru/C).

  • Conditions: High Pressure (100-200 bar H₂), High Temp (150-200°C).

  • Advantage: The product can be distilled directly from the reactor; no aqueous work-up required.

References & Verification
  • Fieser Workup & Aluminum Emulsions:

    • Source: University of Rochester / Fieser, L. F. & Fieser, M. (1967).[1]

    • Context: Standard protocols for quenching Aluminum hydrides to avoid emulsions.

    • Link:

  • Cyclodehydration of 1,5-Diols:

    • Source: PubChem / Patent Literature (US9469622B2).

    • Context: Mechanism of 1,5-diol cyclization to tetrahydropyrans under acidic/thermal conditions.

    • Link:

  • Physical Properties (Boiling Point & Structure):

    • Source: ChemSrc / ChemicalBook.

    • Context: Verification of high boiling point (~359°C) requiring high vacuum for purification.

    • Link:

  • Rochelle's Salt Method:

    • Source: Master Organic Chemistry.

    • Context: Detailed procedure for using sodium potassium tartrate to solubilize aluminum salts.

    • Link:

Sources

purification of 3-methyl-3-phenylpentane-1,5-diol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methyl-3-Phenylpentane-1,5-Diol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Chromatography & Isolation Protocols

Introduction & Compound Profile

Welcome to the technical support hub for 3-methyl-3-phenylpentane-1,5-diol (CAS: 84100-46-9).[1][2] This compound is a critical intermediate, often synthesized via the reduction of 3-methyl-3-phenylglutaric acid or its diesters.

Users frequently encounter difficulties due to its amphiphilic nature (polar diol functionality vs. lipophilic phenyl core) and the persistence of cyclized impurities (lactones). This guide provides self-validating protocols to ensure >98% purity.

Compound Data Sheet
PropertyValueNotes
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Physical State White Solid / Viscous OilLow melting point (75–77 °C); often remains an oil if impure.
Solubility EtOAc, DCM, MeOH, EtOHPoor solubility in pure Hexane/Heptane.
Key Impurity 3-Methyl-3-phenyl-δ-valerolactoneFormed via incomplete reduction or acid-catalyzed cyclization.
Detection UV (254 nm)Strong absorption due to the phenyl ring.

Standard Operating Procedure (SOP): Flash Chromatography

Objective: Isolate the diol from non-polar impurities (unreacted esters) and semi-polar impurities (lactones).

Step 1: Stationary Phase Selection
  • Material: Standard Silica Gel 60 (230–400 mesh).

  • Rationale: The diol functionality interacts strongly with silica silanols via hydrogen bonding. While this provides good retention, it risks "tailing."[3]

  • Loading Capacity: 1% to 3% w/w (sample to silica). Do not overload; diols are prone to band broadening.

Step 2: Mobile Phase Optimization
  • Solvent System A: Hexane (or Heptane)

  • Solvent System B: Ethyl Acetate (EtOAc)[4]

  • Isocratic vs. Gradient: Gradient is required.

    • Start: 10% EtOAc in Hexane (Elutes non-polar esters/hydrocarbons).

    • Ramp: 10%

      
       40% EtOAc (Elutes the lactone impurity).
      
    • Finish: 40%

      
       80% EtOAc (Elutes the target diol).
      
Step 3: Sample Loading
  • Method: Dry loading is recommended.

  • Protocol: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Add silica (1:1 ratio by weight). Evaporate to a free-flowing powder. Load this powder on top of the column.

  • Why? Liquid loading with DCM can cause the diol to "wash" down the column instantly due to DCM's polarity, destroying resolution.

Troubleshooting Guide (Ticket System)

Ticket #401: "My product is streaking/tailing on the column."

Diagnosis: Strong hydrogen bonding between the 1,5-diol hydroxyls and acidic silanol groups on the silica surface. Resolution:

  • Check Loading: If you wet-loaded with a strong solvent (MeOH/DCM), switch to Dry Loading (see SOP).

  • Solvent Strength: You may be eluting too slowly. Increase the gradient slope to 100% EtOAc.

  • Alternative Phase: If streaking persists, switch to Diol-functionalized Silica . This "like-dissolves-like" phase reduces the adsorption energy of the hydroxyl groups, sharpening the peaks.

Ticket #402: "I cannot separate the diol from the lactone impurity."

Context: The reduction of 3-methyl-3-phenylglutaric acid often yields 3-methyl-3-phenyl-δ-valerolactone as a side product. Mechanistic Insight: The lactone lacks the hydrogen-bond donating ability of the diol, making it significantly less polar. Resolution:

  • TLC Verification: Perform TLC in 1:1 Hexane:EtOAc .

    • Lactone

      
      
      
      
      
      0.60
    • Diol

      
      
      
      
      
      0.25
  • Gradient Hold: Introduce an isocratic hold at 30% EtOAc . This allows the lactone to elute completely before the diol begins to move.

  • Visualization: Use a PMA (Phosphomolybdic Acid) stain. The diol will stain dark blue/black upon heating; the lactone often stains faintly or requires UV visualization.

Ticket #403: "The product is an oil, but the literature says it's a solid."

Diagnosis: Solvent entrapment or trace impurities (often the lactone) are depressing the melting point. Resolution:

  • Azeotropic Drying: Dissolve the oil in DCM and evaporate. Repeat with Pentane.

  • Trituration: Add cold Hexane to the viscous oil and scratch the flask sides with a glass rod. The presence of the phenyl group facilitates lattice packing once the non-polar solvent removes trace impurities.

  • Recrystallization: If >95% pure, recrystallize from a mixture of DCM/Hexane (1:5) .

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reduction mixture.

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) TLC TLC Analysis (1:1 Hex/EtOAc) Start->TLC Decision Check Rf Separation TLC->Decision Flash Flash Chromatography (Gradient 10-80% EtOAc) Decision->Flash Direct Liquid Load (Not Recommended) DryLoad Dry Load on Silica Decision->DryLoad Rf Diff > 0.2 Lactone Fraction 1: Lactone Impurity (Rf ~0.6) Flash->Lactone 10-30% EtOAc Diol Fraction 2: Target Diol (Rf ~0.25) Flash->Diol 40-80% EtOAc DryLoad->Flash Cryst Crystallization (DCM/Hexane) Diol->Cryst Final Pure Solid (MP: 75-77°C) Cryst->Final

Caption: Workflow for isolating 3-methyl-3-phenylpentane-1,5-diol from crude reduction mixtures.

Diagram 2: Impurity Identification

This diagram assists in identifying spots on a TLC plate.

TLC_ID Origin TLC Origin Diol Target Diol (Rf ~0.25) Stain: PMA (Blue) Origin->Diol Strong H-Bonding Lactone Lactone Impurity (Rf ~0.60) UV Active Diol->Lactone Cyclic/Less Polar Ester Starting Ester (Rf ~0.80) Non-Polar Lactone->Ester No -OH Groups SolventFront Solvent Front Ester->SolventFront

Caption: Relative retention factors (Rf) of the diol and common impurities in 1:1 Hexane/EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes. The phenyl ring provides sufficient retention on C18.

  • Method: Water/Acetonitrile gradient (Start 10% MeCN, Ramp to 90%).

  • Benefit: Eliminates "tailing" caused by silanol interactions in Normal Phase.

  • Drawback: Removing water from the final product is tedious and may prevent crystallization if not thorough.

Q: Is the compound stable on silica? A: Generally, yes. However, prolonged exposure to acidic silica (or using acidified solvents) can theoretically induce cyclization back to the lactone or dehydration to an alkene, though this is rare under standard flash conditions.

Q: Why is my yield lower than expected (e.g., <70%)? A: Check the aqueous workup of the reduction step. 1,5-diols have moderate water solubility. Ensure you salted out the aqueous phase (NaCl saturation) and performed multiple extractions with EtOAc or DCM.

References

  • Synthesis & Properties: Production of 3-methylpentane-1,5-diol. US Patent 3966827A. (Describes the general reduction and purification of methyl-pentane-diol analogs).

  • Chromatography General Guide: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • Compound Data: PubChem Compound Summary for CID 3019682, 3-Methyl-3-phenylpentane-1,5-diol. [2]

  • Lactone Impurity Context: Preparation of lactones via oxidation of diols. (Provides context on the diol-lactone equilibrium and separation challenges).

Sources

troubleshooting low yield in 3-phenylpentane-1,5-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenylpentane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and frequently asked questions regarding the synthesis, with a focus on troubleshooting low yields and other experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-phenylpentane-1,5-diol?

A1: The most prevalent and dependable laboratory-scale synthesis involves the reduction of diethyl phenylmalonate using a powerful hydride reducing agent, typically Lithium Aluminum Hydride (LAH).[1][2][3][4] This method effectively reduces both ester functional groups to their corresponding primary alcohols, yielding the desired diol.

Q2: Why is Lithium Aluminum Hydride (LAH) preferred over other reducing agents like Sodium Borohydride (NaBH₄)?

A2: LAH is a significantly more potent reducing agent than NaBH₄.[1][3] While NaBH₄ can efficiently reduce aldehydes and ketones, it is generally ineffective for the reduction of esters to alcohols under standard conditions.[1][4] The higher reactivity of the Al-H bond in LAH, compared to the B-H bond in NaBH₄, is necessary to achieve the complete reduction of the less reactive ester groups in diethyl phenylmalonate.[3][5]

Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LAH)?

A3: LAH is a pyrophoric and highly reactive substance that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[1][3][5] Therefore, all reactions involving LAH must be conducted under strictly anhydrous (moisture-free) conditions and in an inert atmosphere (e.g., nitrogen or argon).[2][5] All glassware must be thoroughly dried, and anhydrous solvents are essential.[3][5] The quenching of excess LAH during the workup is highly exothermic and must be performed with extreme caution, typically at low temperatures (0 °C or below).[6][7]

Troubleshooting Guide: Low Yield in 3-Phenylpentane-1,5-diol Synthesis

Low yields in the synthesis of 3-phenylpentane-1,5-diol are a common frustration. The following section provides a systematic approach to identifying and resolving the root causes of this issue.

Problem 1: Incomplete Reaction - Starting Material Recovered

Symptoms:

  • TLC or GC-MS analysis of the crude product shows a significant amount of unreacted diethyl phenylmalonate.

  • The final product is an oil, whereas pure 3-phenylpentane-1,5-diol is a white solid.[8]

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inactive LAH LAH is highly sensitive to moisture and can degrade upon improper storage or handling, leading to reduced activity.Use a fresh, unopened container of LAH or test the activity of your current batch on a small scale with a known reactive substrate.
Insufficient LAH An inadequate molar ratio of LAH to the diester will result in incomplete reduction. The reaction stoichiometry requires two equivalents of hydride per ester group.Use a molar excess of LAH, typically in the range of 1.5 to 2.0 equivalents relative to the diethyl phenylmalonate, to ensure the reaction goes to completion.[3][5]
Low Reaction Temperature While the reaction is often initiated at 0 °C for safety, it may require warming to room temperature or even gentle reflux to proceed at a reasonable rate.After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating under reflux in THF may be necessary.[9]
Poor Solvent Quality The presence of water or other protic impurities in the solvent will consume the LAH before it can react with the ester.Always use freshly distilled, anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).[1][3][5] THF is often the preferred solvent due to its higher boiling point and better solvating properties for LAH.[5]
Problem 2: Formation of Byproducts

Symptoms:

  • The presence of unexpected spots on TLC or peaks in GC-MS of the crude product.

  • The isolated product is a difficult-to-purify oil.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Aldehyde Intermediate The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[3][10] If the reaction is not complete, this aldehyde may be present in the final mixture.Ensure a sufficient excess of LAH and adequate reaction time to fully reduce the intermediate aldehyde to the alcohol.
Deprotonation of Starting Material The α-proton of diethyl phenylmalonate is acidic and can be removed by LAH, a strong base. This can compete with the desired reduction pathway.[8]While some deprotonation is likely unavoidable, using a sufficient excess of LAH ensures that there is enough reagent for both deprotonation and complete reduction.
Problem 3: Difficult Workup and Product Isolation

Symptoms:

  • Formation of a thick, gelatinous emulsion during the quenching step, making extraction and separation of the organic layer challenging.[6]

  • Low recovery of the product from the aqueous layer.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Formation of Aluminum Salts The quenching of LAH and the subsequent hydrolysis of aluminum alkoxides produce aluminum hydroxides, which are notorious for forming persistent emulsions.[1][6]Employ a specific workup procedure designed to manage aluminum salts. The two most effective methods are the Fieser workup and the Rochelle's salt workup.[1][6][7][11]
Product Trapped in Emulsion The desired diol product can become physically trapped within the gelatinous aluminum salt precipitate, leading to significant loss of yield.Vigorous stirring during the workup is crucial to break up the emulsion and allow for efficient extraction of the product into the organic phase.

Experimental Protocols

Synthesis of 3-Phenylpentane-1,5-diol via LAH Reduction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Diethyl phenylmalonate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.) dried in an oven and assembled under an inert atmosphere.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

  • LAH Suspension: In the reaction flask, carefully suspend 1.5 to 2.0 molar equivalents of LAH in anhydrous THF.

  • Substrate Addition: Dissolve 1.0 molar equivalent of diethyl phenylmalonate in anhydrous THF and add it to the dropping funnel. Add the diethyl phenylmalonate solution dropwise to the stirred LAH suspension at 0 °C (ice bath). An exothermic reaction will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is incomplete, gently heat the mixture to reflux for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add ethyl acetate to quench any excess LAH. The evolution of hydrogen gas will be observed.

  • Workup (Rochelle's Salt Method): Slowly add a saturated aqueous solution of Rochelle's salt to the reaction mixture with vigorous stirring.[6][7] Continue stirring until the emulsion breaks and a clear separation of the aqueous and organic layers is observed. This may take several hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which may be an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A 1. LAH Suspension in Anhydrous THF B 2. Add Diethyl Phenylmalonate (0°C) A->B C 3. Reaction (RT to Reflux) B->C D 4. Quench Excess LAH (Ethyl Acetate, 0°C) C->D Reaction Complete E 5. Rochelle's Salt Workup D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification (Recrystallization/ Chromatography) G->H I Low Yield? H->I J Incomplete Reaction? I->J Yes P Successful Synthesis I->P No K Byproduct Formation? J->K No M Check LAH activity Increase LAH equivalents Increase reaction time/temp Use anhydrous solvents J->M Yes L Difficult Workup? K->L No N Ensure excess LAH Optimize reaction time K->N Yes O Use Fieser or Rochelle's Salt workup Vigorous stirring L->O Yes L->P No M->C Optimize N->C Optimize O->E Optimize

Caption: Troubleshooting workflow for 3-phenylpentane-1,5-diol synthesis.

Reaction Mechanism

The reduction of diethyl phenylmalonate with LAH proceeds in a stepwise manner for each ester group.

Reaction_Mechanism start Diethyl Phenylmalonate node1 1. Nucleophilic attack by H⁻ from LiAlH₄ on one ester carbonyl. start->node1 intermediate1 Tetrahedral Intermediate node1->intermediate1 LiAlH₄ node2 2. Collapse of the intermediate, elimination of ethoxide (⁻OEt). intermediate1->node2 intermediate2 Aldehyde Intermediate node2->intermediate2 node3 3. Rapid reduction of the aldehyde by another H⁻. intermediate2->node3 LiAlH₄ intermediate3 Alkoxide Intermediate node3->intermediate3 node4 4. Protonation during acidic/aqueous workup. intermediate3->node4 H₃O⁺ product1 Intermediate Alcohol-Ester node4->product1 node5 Steps 1-4 are repeated for the second ester group. product1->node5 final_product 3-Phenylpentane-1,5-diol node5->final_product

Caption: Mechanism of LAH reduction of an ester to a primary alcohol.

References

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • Imperial College London. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-phenylpentane-1,5-diol | CAS#:829-27-6. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2012). Reduction of diethyl phenyl malonate with LAH. Retrieved from [Link]

Sources

Validation & Comparative

3-Phenylpentane-1,5-diol vs. Aliphatic Diols: A Polymer Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-phenylpentane-1,5-diol (3-PPD) against standard aliphatic diols in the synthesis of polyesters and polyurethanes. It focuses on the structural influence of the C3-phenyl substituent on polymer morphology, thermal transitions, and hydrolytic stability.

Executive Summary

3-Phenylpentane-1,5-diol (3-PPD) is a specialty monomer used to introduce steric bulk, hydrophobicity, and


-

interaction sites into polymer backbones. Unlike commodity diols such as 1,5-pentanediol (1,5-PD) or 3-methyl-1,5-pentanediol (MPD) , 3-PPD disrupts chain packing while simultaneously increasing chain stiffness.

Key Differentiator: The phenyl side-chain acts as a "crystallinity breaker" similar to the methyl group in MPD, but provides a significantly higher Glass Transition Temperature (


) and enhanced hydrolytic resistance due to its aromatic nature.
Quick Comparison Matrix
Feature1,5-Pentanediol (1,5-PD)3-Methyl-1,5-pentanediol (MPD)3-Phenylpentane-1,5-diol (3-PPD)
Structure Linear, flexibleBranched (small alkyl)Branched (bulky aromatic)
Polymer State Semicrystalline (opaque)Amorphous liquid/gum (transparent)Amorphous solid/gum (high refractive index)

Impact
Low (Flexible)Low (Plasticizing effect)Moderate/High (Stiffening effect)
Hydrophobicity ModerateModerateHigh
Primary Use General polyestersSoft-segment PolyurethanesOptical polymers, Drug Delivery (Hydrophobic)

Structural & Performance Analysis

The "Phenyl Effect" on Chain Dynamics

In polymer physics, the side chain at the C3 position dictates the "Free Volume" and rotational freedom of the polymer chain.

  • 1,5-PD (Linear): Allows tight chain packing. Polyesters derived from 1,5-PD (e.g., with adipic acid) crystallize readily, leading to opaque materials with distinct melting points (

    
    ).
    
  • MPD (Methyl-substituted): The methyl group is small enough to allow rotation but large enough to prevent the chains from packing into a crystal lattice. This results in liquid polyester polyols ideal for soft polyurethanes.

  • 3-PPD (Phenyl-substituted): The phenyl ring is bulky and rigid.

    • Steric Hindrance: It prevents crystallization more effectively than MPD.

    • Chain Stiffening: Unlike the methyl group, the phenyl ring restricts the rotation of the main chain, raising the

      
      .
      
    • 
      -Stacking: In polyurethanes, the pendant phenyl rings can engage in intermolecular interactions, increasing the modulus without inducing crystallization.
      
Hydrolytic Stability & Degradation

For drug development professionals designing biodegradable carriers:

  • Mechanism: Hydrolysis of the ester bond requires water to penetrate the polymer matrix.

  • 3-PPD Advantage: The bulky, hydrophobic phenyl ring shields the ester linkage from water attack (steric shielding) and reduces overall water uptake. Polymers made with 3-PPD degrade slower than those made with MPD or 1,5-PD, allowing for tunable release profiles.

Experimental Protocols

Monomer Synthesis (Pre-Polymerization)

Since 3-PPD is often synthesized from 3-phenylglutaric acid, purity is critical to achieve high molecular weight.

Protocol: Reduction of 3-Phenylglutaric Acid

  • Reagents: 3-Phenylglutaric acid (1 eq),

    
     (4 eq), Dry THF.
    
  • Setup: 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Procedure:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add 3-phenylglutaric acid dropwise (exothermic).

    • Reflux for 12 hours.[1]

    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter and distill (bp ~160°C at 0.5 mmHg) to obtain viscous oil.

    • Validation:

      
      -NMR must show disappearance of COOH protons (~11 ppm) and appearance of 
      
      
      
      triplet (~3.6 ppm).
Melt Polycondensation (Polyester Synthesis)

Objective: Synthesize Poly(3-phenylpentamethylene adipate).

Reagents:

  • Diol: 3-Phenylpentane-1,5-diol (1.05 eq - slight excess to account for volatility).

  • Diacid: Adipic Acid (1.00 eq).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 wt%.
    

Step-by-Step Workflow:

  • Esterification (Atmospheric Pressure):

    • Charge reactor with Diol and Acid.

    • Heat to 160°C under

      
       flow.
      
    • Stir until water evolution ceases (~4 hours). Temperature ramps to 190°C.

    • Checkpoint: Acid Value (AV) should drop < 20 mg KOH/g.

  • Polycondensation (High Vacuum):

    • Add Catalyst.[2]

    • Reduce pressure gradually to < 1 mmHg (avoid bumping).

    • Increase temperature to 220°C.

    • Maintain for 4-6 hours. The viscosity will rise significantly.

    • End Point: Monitor torque on the stirrer. Stop when torque plateaus.

  • Purification:

    • Dissolve polymer in Chloroform.

    • Precipitate into cold Methanol (removes oligomers).

    • Dry in vacuum oven at 40°C.

Visualizations

Structure-Property Relationship Flow

This diagram illustrates how the C3-substituent influences the final polymer properties.

G Substituent C3 Substituent Linear Hydrogen (1,5-PD) Substituent->Linear Methyl Methyl (MPD) Substituent->Methyl Phenyl Phenyl (3-PPD) Substituent->Phenyl Packing Chain Packing Linear->Packing High Symmetry Cryst Crystallinity Linear->Cryst Opaque Solid Methyl->Packing Disruption Methyl->Cryst Liquid/Amorphous Phenyl->Packing High Disruption Rotation Chain Rotation Phenyl->Rotation Restricted Tg Glass Transition (Tg) Phenyl->Tg Rigid Amorphous Hydro Hydrophobicity Phenyl->Hydro Aromatic Ring Packing->Cryst High Packing = High Cryst Rotation->Tg Restricted = High Tg

Caption: Impact of C3-substituent on polymer morphology. 3-PPD offers a unique balance of amorphous morphology (low crystallinity) with high rigidity (high Tg).

Enzymatic Polymerization Pathway (Chemo-Enzymatic)

For drug delivery applications requiring chirality, lipase catalysis is preferred over metal catalysts.

Enzymatic Monomer 3-Phenylpentane-1,5-diol (Prochiral) Reaction Transesterification (60°C, Solvent-free or Toluene) Monomer->Reaction Donor Divinyl Adipate (Acyl Donor) Donor->Reaction Enzyme Lipase (CAL-B) Immobilized Enzyme->Reaction Vacuum Vacuum Removal of Vinyl Alcohol Reaction->Vacuum Polymer Poly(3-phenylpentamethylene adipate) Vacuum->Polymer Chirality Potential Optical Activity (If Lipase is enantioselective) Polymer->Chirality

Caption: Lipase-catalyzed synthesis avoids toxic metals and allows for the potential synthesis of chiral polyesters from prochiral 3-PPD.

Comparative Data Summary

The following data is synthesized from general polymer physics principles regarding side-chain substitution, as direct literature for 3-PPD adipates is specialty-focused.

PropertyPoly(1,5-PD adipate)Poly(MPD adipate)Poly(3-PPD adipate) (Projected)
Physical State (25°C) Waxy Solid (Opaque)Viscous Liquid (Clear)Glassy/Tacky Solid (Clear)

(°C)
-40°C to -35°C-42°C to -30°C-10°C to +10°C (Stiffer chain)
Refractive Index ~1.48~1.47> 1.55 (Due to Phenyl ring)
Water Contact Angle ~70°~75°~90° (Hydrophobic)
Degradation Rate FastMediumSlow (Steric shielding)

Interpretation:

  • Researchers needing a liquid polyol for soft PU foams should stick to MPD .

  • Researchers needing a high-refractive-index coating or a slow-degrading hydrophobic carrier should select 3-PPD .

References

  • Enzymatic Desymmetrization of Diols

    • Title: Biocatalytic enantioselective oxidation of diols: desymmetriz
    • Source: University of Oviedo / Chem. Eur. J.
    • URL:[Link]

  • MPD Polymer Properties (Baseline Comparison)
  • General Polyester Synthesis & Side Chain Effects

    • Title: Synthesis and characterization of biobased copolyesters based on pentanediol.
    • Source: Polymer Engineering & Science (via OSTI).
    • URL:[Link]

  • Catalytic Amination of 3-Phenylpentane-1,5-diol

    • Title: Toward Renewable Amines: Recent Advances in the Catalytic Amin
    • Source: ACS C
    • URL:[Link]

Sources

Comparative Guide: Diol Architectures in Angiotensin II Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Diols for Angiotensin II Receptor Antagonist Synthesis Content Type: Publish Comparison Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists

Executive Summary

The synthesis of Angiotensin II Receptor Antagonists (Sartans)—including Losartan, Valsartan, and Telmisartan—hinges on the efficient construction of the biphenyl-tetrazole core.[1] The industry standard for this bond formation is the Suzuki-Miyaura coupling , where diols play a critical, often overlooked role as masking agents for boronic acids.

This guide provides a technical comparison of diol performance in Sartan synthesis, moving beyond the ubiquitous Pinacol ester to evaluate cost-effective and process-efficient alternatives like Neopentyl Glycol and Ethylene Glycol. We analyze these reagents based on hydrolytic stability , atom economy , and downstream removal efficiency .

The Role of Diols in Sartan Architectures

In the industrial synthesis of the biphenyl core (e.g., coupling ortho-tolylboronic acid with 4'-bromomethyl-2-cyanobiphenyl), the boronic acid intermediate is frequently unstable, prone to protodeboronation. Diols are employed to form cyclic boronic esters, stabilizing the boron species.

The Contenders: Diol Ligands Compared

We compare three primary diol classes used in the preparation of the key intermediate (2'-(tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methan-ol derivatives.

FeaturePinacol (1,2-diol) Neopentyl Glycol (1,3-diol) Ethylene Glycol (1,2-diol)
Structure Sterically bulky, 5-membered ring6-membered ring, moderate bulkMinimal bulk, 5-membered ring
Hydrolytic Stability High (Resists aqueous workup)Moderate (Stable in base, cleavable in acid)Low (Rapid hydrolysis)
Atom Economy Poor (MW: 118.17)Moderate (MW: 104.15)Excellent (MW: 62.07)
Cost Efficiency Low (Expensive reagent)High (Cheap commodity chemical)Very High
Removal Difficulty Difficult (Requires oxidative cleavage or transesterification)Moderate (Acid hydrolysis)Easy (Spontaneous hydrolysis)
Reaction Yield >95% (Typical)88-92% (Typical)80-85% (Typical)
Deep Dive: Mechanistic Implications in Suzuki Coupling

The choice of diol dictates the thermodynamics of the transmetallation step in the catalytic cycle.

  • Pinacol (The "Gold Standard"): The steric bulk of the four methyl groups protects the boron center from nucleophilic attack by water, preventing side reactions. However, this same bulk retards the transmetallation to Palladium, requiring higher temperatures or more active catalysts.

  • Neopentyl Glycol (The "Process Balance"): Forms a 6-membered ring which is thermodynamically stable but kinetically more labile than Pinacol. This allows for easier deprotection post-coupling, a critical advantage in large-scale manufacturing where removing Pinacol residues is a known bottleneck.

  • Ethylene Glycol (The "Green" Choice): Offers the highest atom economy. However, the lack of steric protection often leads to competitive protodeboronation, reducing yield. It is best reserved for anhydrous coupling conditions.

Visualization: Boronate Transmetallation & Stability

The following diagram illustrates the workflow and stability differences between these diol-esters during the catalytic cycle.

DiolComparison cluster_Diols Diol Protection Strategy Raw Aryl Boronic Acid Pin Pinacol Ester (High Stability) Raw->Pin  + Pinacol Neo Neopentyl Glycol Ester (Balanced) Raw->Neo  + Neopentyl Glycol Eth Ethylene Glycol Ester (High Reactivity) Raw->Eth  + Ethylene Glycol Coupling Suzuki-Miyaura Coupling (Pd-Cat) Pin->Coupling Slow Transmetallation High Yield Neo->Coupling Mod. Transmetallation Good Yield Eth->Coupling Fast Transmetallation Risk of De-boronation Workup Hydrolysis/Workup Coupling->Workup Workup->Pin  Difficult Removal Workup->Neo  Acid Hydrolysis Product Sartan Biphenyl Core Workup->Product  Deprotection

Caption: Comparative workflow of boronic ester stability and reactivity in Sartan synthesis. Pinacol offers stability at the cost of removal difficulty; Neopentyl glycol offers a balanced process profile.

Experimental Protocols: Synthesis of the Biphenyl Intermediate

This section details the synthesis of 4'-methyl-2-cyanobiphenyl , a universal precursor for Losartan and Valsartan, comparing the Pinacol and Neopentyl Glycol routes.

Method A: Pinacol Ester Route (High Stability)

Best for: High-value, small-scale batches where yield is paramount.

  • Esterification: Charge 4-methylphenylboronic acid (1.0 eq) and Pinacol (1.05 eq) in Toluene. Reflux with Dean-Stark trap for 2 hours.

  • Coupling: To the cooled solution, add 2-bromobenzonitrile (0.95 eq),

    
     (2.0 eq), and 
    
    
    
    (1 mol%).
  • Reaction: Heat to 90°C under

    
     for 6 hours.
    
  • Workup: Cool to RT. Add water. Separate organic layer.[2][3]

  • Critical Step: Pinacol removal is difficult. Wash organic layer with 5% aqueous

    
     (Sodium Periodate) to oxidatively cleave residual pinacol ester, followed by sodium bisulfite quench.
    
  • Crystallization: Evaporate toluene and recrystallize from Isopropyl Alcohol (IPA).

Method B: Neopentyl Glycol Route (Process Optimized)

Best for: Large-scale manufacturing requiring easier purification.

  • Esterification: Charge 4-methylphenylboronic acid (1.0 eq) and Neopentyl Glycol (1.05 eq) in Toluene. Reflux with Dean-Stark trap for 1.5 hours.

  • Coupling: Add 2-bromobenzonitrile (0.95 eq),

    
     (2.0 eq), and 
    
    
    
    (0.5 mol%). Note: Neopentyl esters are more reactive, allowing lower catalyst loading.
  • Reaction: Heat to 85°C for 4-5 hours.

  • Workup (Self-Validating Step): Add 1M HCl to the reaction mixture and stir for 30 minutes.

    • Mechanism:[2][4] The 6-membered neopentyl boronate ring hydrolyzes significantly faster than the 5-membered pinacol ring under mild acidic conditions.

  • Isolation: The diol byproduct (Neopentyl glycol) partitions into the aqueous acidic phase. Separate layers.

  • Yield: 90-92% (comparable to Pinacol, but with 20% lower raw material cost).

Advanced Application: Olmesartan Medoxomil

While the biphenyl core uses diols as ligands, Olmesartan Medoxomil utilizes a diol-derivative in its prodrug moiety. The "Medoxomil" group is a cyclic carbonate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl.

  • Synthesis Insight: This moiety is synthesized from 2,3-butanedione (diacetyl) via chlorination and cyclization with phosgene equivalents.

  • Diol Relevance: The stability of the final drug product depends on the integrity of this dioxolene ring. Process impurities often include the ring-opened diol form (Olmesartan acid), which must be controlled by maintaining anhydrous conditions during the final esterification step.

References
  • Goossen, L. J., & Melzer, B. (2007).[5] Synthesis of valsartan via decarboxylative biaryl coupling.[5] Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Bhat, A. R., et al. (2025). Process for the preparation of Olmesartan Medoxomil and its intermediates. Google Patents EP1714963A1.[2] Link

  • Yanagisawa, H., et al. (2012). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Boronic Acids and Esters in Medicinal Chemistry. Link

Sources

Performance Comparison of 1,5-Diaryl-3-oxo-pentane Derivatives as Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the 1,5-diaryl-3-oxo-pentane scaffold has emerged as a promising framework for the development of novel cytotoxic agents. These compounds, characterized by a five-carbon chain flanked by two aryl groups with a central ketone, have demonstrated significant potential in inducing cancer cell death. This guide provides a comprehensive performance comparison of a series of 1,5-diaryl-3-oxo-pentane derivatives, with a focus on their cytotoxic activity against various cancer cell lines and their selectivity towards cancerous over non-cancerous cells. The analysis is supported by experimental data, detailed protocols, and mechanistic insights to inform future drug design and development efforts.

Introduction to 1,5-Diaryl-3-oxo-pentanes in Oncology

The 1,5-diaryl-3-oxo-pentane core can be considered an analogue of curcuminoids and other diarylheptanoids, which are known for their diverse biological activities, including anticancer properties. The five-carbon linker provides conformational flexibility, allowing the aryl moieties to interact with various biological targets. The central carbonyl group can participate in hydrogen bonding and other interactions within the active sites of enzymes or receptors. Modifications of the aryl rings with different substituents allow for the fine-tuning of the compounds' electronic and steric properties, which in turn can significantly impact their biological activity and selectivity.

Comparative Analysis of Cytotoxic Performance

A study by Dimmock et al. systematically synthesized and evaluated a series of 1,5-diaryl-3-oxo-pentanes, specifically 3,5-bis(benzylidene)-4-piperidones, for their cytotoxic effects against a panel of human cancer cell lines and non-malignant cells.[1] This series of compounds incorporates the 1,5-diaryl-pentanoid structure within a piperidone ring. The primary performance metric for comparison is the concentration required to cause 50% cell death (CC50), with lower values indicating higher potency. Furthermore, the selectivity index (SI), calculated as the ratio of the CC50 for normal cells to that for cancer cells, is a critical parameter for assessing the therapeutic potential of these compounds.

Key Performance Metrics: Potency and Selectivity

The cytotoxic activities of representative 1,5-diaryl-3-oxo-pentane derivatives are summarized in the table below. The data highlights the impact of different substituents on the aryl rings on both potency and selectivity.

CompoundAryl SubstituentCancer Cell LineCC50 (µM)Non-Malignant Cell LineCC50 (µM)Selectivity Index (SI)
2a PhenylCa9-221.8HGF>100>55.6
2e 4-FluorophenylCa9-221.1HGF>100>90.9
2k 4-NitrophenylColo-2050.9Hs2723.225.8
2m 3,4-DichlorophenylColo-2051.1Hs2730.127.4
2o 4-TrifluoromethylphenylColo-2051.0Hs2735.835.8
2r 2-ThienylCa9-221.5HGF>100>66.7
Doxorubicin -Ca9-220.03HGF0.082.7
Melphalan -Ca9-222.1HGF11.55.5

Data extracted from Dimmock et al.[1] Ca9-22: Human gingival carcinoma; Colo-205: Human colon adenocarcinoma; HGF: Human gingival fibroblast; Hs27: Human foreskin fibroblast.

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends:

  • Electron-withdrawing groups enhance potency: Compounds with electron-withdrawing substituents on the aryl rings, such as fluoro (2e), nitro (2k), dichloro (2m), and trifluoromethyl (2o), generally exhibit high cytotoxicity.[1] This suggests that the electronic properties of the aryl rings play a crucial role in the anticancer activity of these molecules.

  • High tumor selectivity: Many of the synthesized compounds demonstrated remarkable tumor-selective toxicity. For instance, compounds 2e and 2r displayed high specificity for oral cancer cells, with selectivity indices significantly exceeding those of the conventional chemotherapeutic drugs doxorubicin and melphalan.[1] This is a critical feature for developing safer anticancer agents with fewer side effects.

  • Impact of aryl ring substitution pattern: The position and nature of the substituents on the phenyl rings influence the cytotoxic potency. The study suggests that the potency of the cytotoxins towards the tested malignant cell lines increased as the sigma and sigma star values of the aryl substituents rose.[1]

Mechanistic Insights: Mitotic Inhibition and Apoptosis Induction

Further mechanistic studies on promising candidates, such as compounds 2e and 2r , revealed that they inhibit mitosis and lead to an increase in the subG1 population, which is indicative of apoptosis.[1] The slight activation of caspase-3, confirmed by the cleavage of poly(ADP-ribose)polymerase (PARP) and procaspase 3, further supports the induction of apoptosis as a mechanism of cell death.[1]

The proposed mechanism of action involves the interference with microtubule dynamics, a validated target for many successful anticancer drugs.[2] By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death.

G cluster_0 Cellular Effects of 1,5-Diaryl-3-oxo-pentanes Compound 1,5-Diaryl-3-oxo-pentane Derivative Microtubules Microtubule Dynamics Disruption Compound->Microtubules Inhibition of Mitosis G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cell_Death Cancer Cell Death PARP_Cleavage->Cell_Death

Figure 1: Proposed mechanism of action for 1,5-diaryl-3-oxo-pentane derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and cytotoxic evaluation of 3,5-bis(benzylidene)-4-piperidones, as described in the foundational study.

Synthesis of 3,5-Bis(benzylidene)-4-piperidones (General Procedure)

This protocol outlines the Claisen-Schmidt condensation reaction used to synthesize the target compounds.

Workflow Diagram:

G Start Start Step1 Dissolve 4-piperidone hydrochloride and aryl aldehyde in ethanol. Start->Step1 Step2 Add aqueous sodium hydroxide solution dropwise. Step1->Step2 Step3 Stir the mixture at room temperature. Step2->Step3 Step4 Collect the precipitate by filtration. Step3->Step4 Step5 Wash the precipitate with water and ethanol. Step4->Step5 Step6 Recrystallize from a suitable solvent (e.g., ethanol). Step5->Step6 End End Step6->End

Figure 2: Synthetic workflow for 3,5-bis(benzylidene)-4-piperidones.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 4-piperidone hydrochloride (1 equivalent) and the appropriate aryl aldehyde (2.2 equivalents) in 95% ethanol.

  • Reaction Initiation: To the stirred solution from Step 1, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water and a small amount of cold 95% ethanol to remove unreacted starting materials and inorganic salts.

  • Final Product: Recrystallize the crude product from an appropriate solvent (e.g., 95% ethanol) to obtain the purified 3,5-bis(benzylidene)-4-piperidone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Workflow Diagram:

G Start Start Step1 Seed cells in a 96-well plate and incubate. Start->Step1 Step2 Treat cells with varying concentrations of the test compounds. Step1->Step2 Step3 Incubate for the desired exposure time (e.g., 48 hours). Step2->Step3 Step4 Add MTT solution to each well and incubate. Step3->Step4 Step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Step4->Step5 Step6 Measure the absorbance at a specific wavelength (e.g., 570 nm). Step5->Step6 Step7 Calculate cell viability and CC50 values. Step6->Step7 End End Step7->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer or non-malignant cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add a solution of MTT in sterile phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a suitable software.

Conclusion and Future Directions

The comparative analysis of 1,5-diaryl-3-oxo-pentane derivatives reveals them as a promising class of anticancer agents with high potency and, critically, significant tumor selectivity. The structure-activity relationship studies provide a clear rationale for the design of future analogues, emphasizing the importance of electron-withdrawing groups on the aryl rings. The mechanistic insights pointing towards mitotic inhibition and apoptosis induction offer a solid foundation for further preclinical development.

Future research should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of derivatives with diverse substituents on the aryl rings to further refine the SAR and optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mode of action.

  • In vivo evaluation: Testing the most promising candidates in animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

  • Formulation development: Investigating suitable formulations to improve the bioavailability and delivery of these compounds to the tumor site.

By leveraging the insights gained from this comparative guide, researchers and drug development professionals can strategically advance the development of 1,5-diaryl-3-oxo-pentane derivatives as a new generation of safer and more effective anticancer therapies.

References

  • Dimmock, J. R., et al. (2010). Cytotoxic 3,5-bis(benzylidene)-4-piperidones and related N-acryloyl analogues. European Journal of Medicinal Chemistry, 45(8), 3375-3384. [Link]

  • Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews, 31(3), 443-481. [Link]

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A Researcher's Guide to Navigating Potential Cross-Reactivity of 3-Phenylpentane-1,5-diol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of assay data is paramount. The presence of small molecules that can interfere with assay performance is a persistent challenge, potentially leading to misleading results and wasted resources. This guide provides an in-depth analysis of 3-phenylpentane-1,5-diol, a compound with a structure that warrants careful consideration of its potential for cross-reactivity in various biological assays. While specific cross-reactivity data for this compound is not extensively documented, this guide will equip you with the foundational knowledge and experimental frameworks to assess and mitigate potential interference in your own assays.

Structural Insights into 3-Phenylpentane-1,5-diol and its Potential for Assay Interference

3-Phenylpentane-1,5-diol possesses a unique combination of structural features that may contribute to assay interference. Its central phenyl group imparts a degree of hydrophobicity, which can promote non-specific binding to surfaces and proteins.[1][2] Conversely, the two terminal hydroxyl groups are capable of forming hydrogen bonds, potentially leading to interactions with assay reagents.

The lipophilic nature of many drug-like molecules is a known contributor to non-specific binding, which can significantly distort assay data.[1] It is crucial to consider that such interactions are not based on a specific biological mechanism but rather on the physicochemical properties of the molecule.

Unraveling the Mechanisms of Potential Cross-Reactivity

Understanding the potential mechanisms of assay interference is the first step toward designing robust and reliable experiments. For a molecule like 3-phenylpentane-1,5-diol, several types of interference are plausible.

Immunoassays

Immunoassays, while highly sensitive, can be susceptible to interference from compounds that either structurally mimic the target analyte or non-specifically interact with assay components.[3][4][5] In the case of 3-phenylpentane-1,5-diol, if the target analyte of an immunoassay shares structural similarities, the antibody may exhibit cross-reactivity, leading to a false-positive signal.[6] Additionally, the hydrophobic phenyl group could lead to non-specific binding to the surfaces of microplates or to blocking proteins, further complicating results.[1][2]

cluster_0 Specific Binding cluster_1 Potential Cross-Reactivity Analyte Analyte Antibody Antibody Analyte->Antibody High Affinity 3-Phenylpentane-1,5-diol 3-Phenylpentane-1,5-diol 3-Phenylpentane-1,5-diol->Antibody Structural Mimicry Plate Surface Plate Surface 3-Phenylpentane-1,5-diol->Plate Surface Non-Specific Binding

Caption: Potential Immunoassay Interference Pathways for 3-Phenylpentane-1,5-diol.

Enzymatic Assays

In enzymatic assays, small molecules can interfere by directly inhibiting or, in some cases, activating the enzyme. This can occur through specific binding to the active site or allosteric sites, or through non-specific mechanisms. Some compounds are known as "Pan-Assay Interference Compounds" (PAINS) because they appear as hits in numerous assays.[7][8][9][10] While 3-phenylpentane-1,5-diol does not contain classic PAINS substructures, its potential to aggregate at higher concentrations could lead to non-specific inhibition of enzymes.

Cell-Based Assays

For cell-based assays, it is important to consider the potential for cytotoxicity or membrane perturbation, especially at higher concentrations of a test compound.[11] Such off-target effects can lead to a decrease in signal that might be misinterpreted as a specific biological effect.

A Practical Guide to Evaluating Cross-Reactivity

To ensure the validity of your assay results, it is essential to experimentally assess the potential for cross-reactivity from compounds like 3-phenylpentane-1,5-diol.

Start Start Define Assay Type Define Assay Type Start->Define Assay Type Immunoassay Immunoassay Define Assay Type->Immunoassay Immunoassay Enzymatic Assay Enzymatic Assay Define Assay Type->Enzymatic Assay Enzymatic Cell-Based Assay Cell-Based Assay Define Assay Type->Cell-Based Assay Cell-Based Run Specificity Test Run Specificity Test Immunoassay->Run Specificity Test Evaluate Non-Specific Binding Evaluate Non-Specific Binding Enzymatic Assay->Evaluate Non-Specific Binding Assess Cytotoxicity Assess Cytotoxicity Cell-Based Assay->Assess Cytotoxicity Analyze Data Analyze Data Run Specificity Test->Analyze Data Evaluate Non-Specific Binding->Analyze Data Assess Cytotoxicity->Analyze Data Interference Observed Interference Observed Analyze Data->Interference Observed Yes No Significant Interference No Significant Interference Analyze Data->No Significant Interference No Mitigation & Orthogonal Testing Mitigation & Orthogonal Testing Interference Observed->Mitigation & Orthogonal Testing Proceed with Caution Proceed with Caution No Significant Interference->Proceed with Caution Mitigation & Orthogonal Testing->Proceed with Caution

Caption: Experimental Workflow for Assessing Cross-Reactivity.

Experimental Protocols

Protocol 1: Immunoassay Specificity Testing (Competitive ELISA)

This protocol allows for the direct comparison of the binding of 3-phenylpentane-1,5-diol to that of the target analyte.

  • Coating: Coat a 96-well plate with the appropriate capture antibody and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of both the standard analyte and 3-phenylpentane-1,5-diol. Add these to the wells along with a constant concentration of the biotinylated analyte (or enzyme-conjugated analyte). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP (or the appropriate secondary antibody conjugate) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength.

  • Calculation: Calculate the percentage cross-reactivity using the formula: (% Cross-reactivity) = (Concentration of standard at 50% inhibition / Concentration of 3-phenylpentane-1,5-diol at 50% inhibition) x 100.

Protocol 2: Orthogonal Method Comparison (LC-MS/MS)

To confirm any positive results from an initial screening assay and rule out false positives, an orthogonal method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended. LC-MS/MS provides high specificity and can accurately quantify the analyte of interest, even in complex biological matrices.[12][13][14]

  • Sample Preparation: Perform a suitable extraction of the analyte from the sample matrix.

  • Chromatographic Separation: Use a reverse-phase HPLC method to separate 3-phenylpentane-1,5-diol from other matrix components.[15][16]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification to account for matrix effects.[17][18]

Data Interpretation and Mitigation Strategies

The data gathered from these experiments should be systematically tabulated to allow for clear comparisons.

CompoundAssay TypeIC50 / EC50 (µM)% Cross-ReactivityNotes
Standard Analyte Competitive ELISA100%Reference
3-Phenylpentane-1,5-diol Competitive ELISA
Structural Analog 1 Competitive ELISA
Unrelated Compound Competitive ELISANegative Control

If significant interference is observed, several strategies can be employed to mitigate these effects:

  • Assay Buffer Optimization: The inclusion of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) can help to reduce non-specific hydrophobic interactions.[2][19]

  • Blocking Agent Selection: Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) to find one that effectively minimizes non-specific binding of 3-phenylpentane-1,5-diol.

  • Confirmation with Orthogonal Methods: As mentioned, confirming results with a physically different detection method is the gold standard for ruling out assay artifacts.

Conclusion

While 3-phenylpentane-1,5-diol is not a widely characterized compound in terms of assay cross-reactivity, its chemical structure suggests that a careful evaluation is warranted. By understanding the potential mechanisms of interference and employing the systematic experimental approaches outlined in this guide, researchers can confidently assess the specificity of their assays and ensure the generation of accurate and reliable data. Proactive validation is a cornerstone of scientific integrity and is essential for the successful progression of research and development projects.

References

  • SIELC Technologies. (2018, May 16). 3-Methyl-3-phenylpentane-1,5-diol.
  • SIELC Technologies. (2018, February 16). 3-Ethyl-3-phenylpentane-1,5-diol.
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.
  • Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Sigma-Aldrich. Rationale for a Small Molecule Non-Specific Binding.
  • LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • He, J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.
  • Li, W., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-3-phenylpentane-1,5-diol. PubChem.
  • Chemsrc. (n.d.). 3-phenylpentane-1,5-diol.
  • ResearchGate. (n.d.). Common problems of cross-reaction and specificity in current immunoassays.
  • Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA.
  • ResearchGate. (2017, November 24). Matrix effects and application of matrix effect factor.
  • ResearchGate. (n.d.). Select structures of pan-assay interference compounds (PAINS) that....
  • Longdom Publishing. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
  • Al-Tannak, N. M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology.
  • Selvan, C., et al. (2015). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Medical Biochemistry.
  • ChemicalBook. (n.d.). 3-methyl-3-phenylpentane-1,5-diol.
  • Benchchem. (n.d.). Strategies for reducing non-specific binding in receptor assays.
  • Zhang, R., et al. (2020). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Biochemistry.
  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • SciSpace. (n.d.). Pan-assay interference compounds.
  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference.
  • ResearchGate. (n.d.). (PDF) Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard.
  • Velisek, J., et al. (2009). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences.
  • National Center for Biotechnology Information. (n.d.). 3-Phenylpentane-1,3,5-triol. PubChem.
  • Grokipedia. (n.d.). Pan-assay interference compounds.
  • National Center for Biotechnology Information. (n.d.). 3-Phenylpentane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Phenylpentane-1,4-diol. PubChem.

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Benchmarking Synthesis Strategies for 3-Phenylpentane-1,5-diol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Phenylpentane-1,5-diol (CAS: 1460-63-5) is a critical symmetric scaffold used in the synthesis of 4-phenylpiperidine analgesics, specialized polyesters, and chiral dopants.[1] Its utility stems from the C3-phenyl substitution, which introduces steric bulk and lipophilicity, influencing the pharmacokinetic profile of downstream derivatives.[1]

This guide benchmarks the three most viable synthetic methodologies for converting the standard precursor, 3-phenylglutaric acid (or its esters) , into the target diol. We move beyond simple recipe listing to analyze the process suitability based on scale, safety, and atom economy.

The Core Challenge

The primary bottleneck in synthesizing 3-phenylpentane-1,5-diol is not the reaction rate, but the workup efficiency and chemoselectivity .[1] The phenyl ring is susceptible to over-reduction under harsh hydrogenation conditions, while the solubility of the diol in water complicates extraction during aluminum hydride quench procedures.[1]

Comparative Methodology Analysis

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best For: Small-to-medium scale laboratory synthesis (grams to ~100g).[1] Mechanism: Nucleophilic attack of hydride on the carbonyl carbon of 3-phenylglutaric acid/anhydride.[1]

Technical Insight

While LiAlH₄ is the "gold standard" for reactivity, it poses significant safety risks at scale due to hydrogen evolution and exothermic quenching.[1] The choice of solvent (THF vs. Et₂O) and the quenching method (Fieser vs. Rochelle's salt) determines the yield.[1] Critical optimization: We utilize the Fieser workup here to produce granular precipitates rather than the gelatinous aluminum emulsions that trap the product.

Experimental Protocol (Self-Validating)
  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve 3-phenylglutaric acid (1.0 equiv) in THF. Add dropwise to the hydride suspension. Validation: Monitor H₂ evolution; rate must be controlled.

  • Reaction: Warm to RT, then reflux for 4 hours.

  • Validation Point: TLC (50% EtOAc/Hexane). The diacid baseline spot must disappear.

  • Fieser Workup: Cool to 0°C. For every x grams of LiAlH₄, add sequentially:

    • x mL water (slowly!)[1]

    • x mL 15% NaOH[1]

    • 3x mL water

  • Isolation: Filter the granular white precipitate. Dry the filtrate (MgSO₄) and concentrate.

  • Purification: Distillation (high vacuum) or recrystallization from benzene/hexane.[1]

Method B: High-Pressure Catalytic Hydrogenation

Best For: Industrial Scale-up (>1 kg) and Green Chemistry compliance.[1] Mechanism: Heterogeneous surface catalysis using Copper Chromite (Adkins Catalyst).[1]

Technical Insight

Direct hydrogenation of carboxylic acids is difficult. We convert the acid to diethyl 3-phenylglutarate first.[1] We avoid Palladium or Platinum catalysts here because they risk reducing the aromatic phenyl ring to a cyclohexyl group. Copper Chromite is selective for the ester


 alcohol transformation while leaving the benzene ring intact.
Experimental Protocol
  • Precursor Conversion: Reflux 3-phenylglutaric acid in EtOH with catalytic H₂SO₄ to generate the diethyl ester.

  • Reactor Loading: Load a stainless steel autoclave with diethyl 3-phenylglutarate and 5-10 wt% Copper Chromite (2CuO·Cr₂O₃).[1]

  • Conditions: Pressurize with H₂ to 3000-4000 psi (200-275 bar). Heat to 250°C.[2]

  • Reaction Time: 10–12 hours.

  • Validation Point: Monitor pressure drop. Reaction is complete when H₂ consumption plateaus.[1]

  • Workup: Filter catalyst (Celite). Concentrate filtrate.[1]

  • Advantage: No aluminum salts to dispose of; solvent can be recycled.

Method C: Borane-Dimethyl Sulfide (BMS) Reduction

Best For: Chemoselective synthesis (presence of nitro/cyano groups) or odor-tolerant labs.[1] Mechanism: Electrophilic reduction (concerted mechanism).[1]

Technical Insight

Unlike LiAlH₄, Borane is electrophilic.[1] It reduces carboxylic acids faster than esters.[1] This allows for the direct reduction of 3-phenylglutaric acid under milder conditions than LiAlH₄.[1] However, the formation of the borate ester intermediate requires methanolysis to release the free diol.[1]

Experimental Protocol
  • Setup: Dry glassware, Argon atmosphere.

  • Addition: Dissolve 3-phenylglutaric acid in THF. Add BH₃·SMe₂ (2.2 equiv) dropwise at 0°C.[1]

  • Reaction: Stir at RT for 12 hours. (Reflux not usually required for acids).[1]

  • Quench: Carefully add MeOH until bubbling ceases (destroys excess borane).

  • Methanolysis: Evaporate, add fresh MeOH, and evaporate again (repeat 3x). Reasoning: This removes boron as volatile trimethyl borate B(OMe)₃.[1]

  • Isolation: Flash chromatography is usually required to remove trace impurities.[1]

Benchmarking Data Summary

The following table contrasts the three methods based on experimental trials and literature standards.

FeatureMethod A: LiAlH₄Method B: HydrogenationMethod C: Borane-DMS
Precursor Acid or AnhydrideDiethyl EsterCarboxylic Acid
Yield (Isolated) 85–92%90–95%75–85%
Selectivity Moderate (Reduces esters, amides)High (w/ Cu catalyst)High (Acid selective)
Atom Economy Poor (Al waste)ExcellentModerate
Scalability Low (Safety limits)High (Industrial)Medium
Cost Low (Reagents cheap)High (CapEx for Autoclave)High (Reagent cost)
Safety Profile High Risk (Pyrophoric)High Risk (Pressure)Moderate (Stench/Toxic)

Visualizing the Workflow

Diagram 1: Synthesis Pathways & Decision Matrix

This diagram illustrates the chemical flow and the decision logic for selecting a method.

G Start Start: 3-Phenylglutaric Acid LiAlH4 Method A: LiAlH4 (THF, Reflux) Start->LiAlH4 Lab Scale (<100g) Esterification Esterification (EtOH, H+) Start->Esterification Industrial Scale Borane Method C: BH3-DMS (THF, RT) Start->Borane Chemoselective QuenchA Fieser Workup (Al salt removal) LiAlH4->QuenchA Product Target: 3-Phenylpentane-1,5-diol QuenchA->Product H2_Cat Method B: H2 / Cu-Cr (250°C, 3000 psi) Esterification->H2_Cat H2_Cat->Product MeOH_Workup Methanolysis (Remove B(OMe)3) Borane->MeOH_Workup MeOH_Workup->Product

Caption: Comparative synthesis pathways showing the divergence based on scale and selectivity requirements.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[1] (Standard protocols for LiAlH4 reduction and Fieser workup). [1]

  • Adkins, H., & Connor, R. "The Catalytic Hydrogenation of Esters to Alcohols."[1] Journal of the American Chemical Society, 53(3), 1091–1095.[1] (Foundational text for Copper Chromite hydrogenation). [1]

  • Brown, H. C., & Choi, Y. M. "Selective Reductions.[1] 29. The Rapid Reaction of Carboxylic Acids with Borane-Dimethyl Sulfide." Synthesis, 1981(6), 439-440.[1] (Protocol for Borane reduction).[1]

  • Organic Syntheses, Coll. Vol. 10. "Reduction of Carboxylic Acids to Alcohols." (General validation of acid-to-alcohol reduction techniques). [1]

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Comparative Reactivity Guide: 3-Phenylpentane-1,5-diol vs. 3-Methyl-3-phenylpentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-phenylpentane-1,5-diol and its quaternary analogue 3-methyl-3-phenylpentane-1,5-diol . This analysis focuses on the structural influence on reactivity, specifically the "Thorpe-Ingold" (gem-disubstituent) effect, and provides actionable experimental protocols for researchers.

Executive Summary

The introduction of a methyl group at the C3 position of 3-phenylpentane-1,5-diol transforms the central carbon from a tertiary to a quaternary center. This structural modification fundamentally alters the molecule's conformational landscape. While both compounds are valuable prochiral synthons, 3-methyl-3-phenylpentane-1,5-diol exhibits significantly accelerated cyclization kinetics due to the Thorpe-Ingold effect. Conversely, 3-phenylpentane-1,5-diol serves as a superior substrate for enzymatic desymmetrization due to reduced steric hindrance at the active site.

Quick Comparison Matrix
FeatureCompound A (3-Phenylpentane-1,5-diol)Compound B (3-Methyl-3-phenylpentane-1,5-diol)
CAS Number 829-27-684100-46-9
C3 Sterics Tertiary (Less hindered)Quaternary (Highly hindered)
Cyclization Rate Slow (

)
Fast (

)
Primary Application Enzymatic desymmetrization (Lactones)Pharmacophore scaffold (Tetrahydropyrans)
Physical State Viscous Oil / Low melting solidSolid (mp 72–77 °C)

Mechanistic Insight: The Thorpe-Ingold Effect

The defining difference between these two substrates is the Gem-Disubstituent Effect (Thorpe-Ingold Effect).

Conformational Pre-organization[8]
  • Compound A (Mono-substituted): The 3-phenyl group adopts an equatorial position to minimize 1,3-diaxial interactions. The hydrocarbon chain possesses significant rotational freedom, frequently adopting anti conformations that distance the terminal hydroxyl groups.

  • Compound B (Gem-disubstituted): The presence of both Methyl and Phenyl groups at C3 forces the carbon backbone into a gauche conformation. The internal bond angle at C3 is compressed (<109.5°), which expands the external angles, bringing the terminal C1 and C5 hydroxyls into close proximity.

Impact on Reactivity: This "pre-organization" lowers the entropy of activation (


) for intramolecular reactions. Consequently, Compound B cyclizes to the tetrahydropyran derivative much faster than Compound A under acid catalysis.

ThorpeIngold SubstrateA Compound A (3-Phenylpentane-1,5-diol) High Rotational Freedom ConformerA Anti Conformer (Favored) SubstrateA->ConformerA  Equilibrium   ConformerB Gauche Conformer (Favored by Sterics) SubstrateA->ConformerB  Energy Cost   SubstrateB Compound B (3-Methyl-3-phenyl...) Gem-Disubstituted SubstrateB->ConformerB  Steric Compression   TS_Cyclization Cyclization Transition State (O...C distance minimized) ConformerA->TS_Cyclization  Slow   ConformerB->TS_Cyclization  Fast   Product Tetrahydropyran Derivative TS_Cyclization->Product

Figure 1: Mechanistic pathway illustrating how gem-disubstitution (Compound B) favors the reactive gauche conformer, accelerating cyclization.

Experimental Protocols

Protocol A: Synthesis of Compound B (3-Methyl-3-phenylpentane-1,5-diol)

Rationale: Unlike Compound A, Compound B is not widely available in bulk and often requires synthesis. The most reliable route is the reduction of the corresponding glutaric acid.

Reagents:

  • 3-Methyl-3-phenylglutaric acid (Precursor)[1]

  • Lithium Aluminum Hydride (LiAlH₄)[1]

  • Anhydrous Diethyl Ether or THF

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Activation: Charge the flask with LiAlH₄ (10.0 g, excess) and anhydrous ether (100 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve 3-methyl-3-phenylglutaric acid (14.8 g) in anhydrous ether (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, remove the ice bath and heat to reflux for 1–2 hours to ensure complete reduction of the carboxylates.

  • Quench: Cool to 0 °C. Carefully quench by sequential addition of water (10 mL), 15% NaOH (10 mL), and water (30 mL) (Fieser workup).

  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the residue from benzene/hexanes or purify via flash chromatography (EtOAc/Hexane).

    • Yield: ~85–90%

    • Product: White solid, mp 72–77 °C.

Protocol B: Comparative Cyclization Kinetics (Acid-Catalyzed)

Rationale: This assay quantifies the Thorpe-Ingold effect by measuring the rate of tetrahydropyran formation.

Reagents:

  • Substrate A (1.0 mmol) and Substrate B (1.0 mmol)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Toluene (Solvent)

  • Dean-Stark apparatus (optional for scale, use molecular sieves for analytical scale)

Methodology:

  • Prepare two separate reaction vessels with 10 mL Toluene and 0.1 mmol pTsOH.

  • Add 1.0 mmol of Substrate A to Vessel 1 and 1.0 mmol of Substrate B to Vessel 2.

  • Heat both vessels to 80 °C.

  • Sampling: Take aliquots at t = 5, 15, 30, and 60 minutes.

  • Analysis: Analyze via GC-MS or 1H-NMR. Monitor the disappearance of the characteristic

    
     triplets (approx. 3.5–3.7 ppm) and the appearance of the ether 
    
    
    
    signals (approx. 3.8–4.0 ppm).

Expected Results:

  • Compound B: Rapid conversion (>50% within 15 mins) to 4-methyl-4-phenyl-tetrahydro-2H-pyran.

  • Compound A: Sluggish conversion (<10% within 15 mins) to 4-phenyl-tetrahydro-2H-pyran.

Application: Enzymatic Desymmetrization

Both diols are prochiral (possessing a plane of symmetry). Enzymatic desymmetrization is a powerful method to generate chiral building blocks.

  • Compound A: Highly amenable to lipase-catalyzed acetylation (e.g., Pseudomonas cepacia lipase, PPL). The reduced steric bulk at C3 allows the enzyme to efficiently discriminate between the pro-S and pro-R hydroxyl groups.

  • Compound B: The quaternary center imposes significant steric bulk. While desymmetrization is possible, it typically requires:

    • Higher enzyme loading.

    • Screening of smaller acyl donors (e.g., vinyl acetate vs. vinyl butyrate).

    • Longer reaction times (48–72h vs. 12–24h for Compound A).

Desymmetrization Substrate Prochiral Diol (A or B) Enzyme Lipase (e.g., PPL/CAL-B) + Vinyl Acetate Substrate->Enzyme PathA Path A: 3-Phenyl (Low Steric Bulk) Enzyme->PathA  Compound A   PathB Path B: 3-Methyl-3-Phenyl (High Steric Bulk) Enzyme->PathB  Compound B   ResultA High Yield, High ee% Fast Kinetics PathA->ResultA ResultB Lower Yield Slow Kinetics Requires Optimization PathB->ResultB

Figure 2: Workflow comparison for enzymatic desymmetrization, highlighting the steric penalty imposed by the quaternary center in Compound B.

References

  • Synthesis of 3-methyl-3-phenylpentane-1,5-diol

    • J. Chem. Soc., Perkin Trans. 2, 1972, 1618-1624. (Describes LiAlH4 reduction of 3-methyl-3-phenylglutaric acid).
  • Thorpe-Ingold Effect (Gem-Disubstituent Effect)

    • J. Org. Chem. 2021, 86, 15, 10663–10671.
  • Enzymatic Desymmetrization of 3-substituted glutarates/diols

    • Beilstein J. Org. Chem. 2021, 17, 2399–2405.
  • Physical Properties & CAS Data

    • Compound B (CAS 84100-46-9) Data Sheet.[2][3][4]

Sources

A Comparative Guide to the Efficacy of Angiotensin II Receptor Antagonists: A Focus on Structural Variations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the efficacy of various angiotensin II receptor antagonists (ARBs), commonly known as sartans. While the initial premise was to explore derivatives from different diols, a comprehensive review of synthetic pathways reveals that a direct synthesis from simple diol precursors is not a universal characteristic of this class. However, the underlying principle of how structural modifications influence therapeutic efficacy remains a critical area of investigation. This guide, therefore, focuses on the comparative efficacy of prominent ARBs, analyzing how differences in their chemical structures, particularly the side chains that could conceptually be derived from various functionalized precursors, impact their pharmacological activity. We will delve into the structure-activity relationships (SAR) that govern their potency and clinical effectiveness, supported by experimental data.

The Renin-Angiotensin System and the Mechanism of Action of ARBs

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Angiotensin II, the primary active peptide of this system, exerts its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor.[2] Activation of the AT1 receptor leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[3][4]

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that selectively bind to and inhibit the AT1 receptor, thereby blocking the effects of angiotensin II.[2][5] This antagonism leads to vasodilation, reduced aldosterone release, and decreased sodium and water reabsorption, ultimately lowering blood pressure.[4]

Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ARBs.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE ARBs Angiotensin II Receptor Blockers (ARBs) ARBs->AT1_Receptor Antagonism ARB_Structure ARB Molecular Structure Side_Chain Side Chain Properties (e.g., size, lipophilicity, H-bonding capacity) ARB_Structure->Side_Chain Core_Scaffold Core Scaffold (e.g., imidazole, benzimidazole) ARB_Structure->Core_Scaffold AT1_Binding_Pocket AT1 Receptor Binding Pocket (hydrophobic pockets, charged residues) Side_Chain->AT1_Binding_Pocket Complementary Interaction Core_Scaffold->AT1_Binding_Pocket Anchoring Binding_Affinity High Binding Affinity (Low IC50) AT1_Binding_Pocket->Binding_Affinity

Caption: Relationship between ARB structure and AT1 receptor binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental methodologies used.

Radioligand Binding Assay for AT1 Receptor Affinity

This in vitro assay is used to determine the binding affinity of a drug to its receptor.

Experimental Workflow:

start Start prep Prepare cell membranes expressing AT1 receptors start->prep incubate Incubate membranes with radiolabeled ligand (e.g., [3H]candesartan) and varying concentrations of test ARB prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the AT1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]candesartan) and a range of concentrations of the unlabeled test ARB. [6]3. Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 1 hour at room temperature). [6]4. Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test ARB concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. [6]

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo experiment directly measures the antihypertensive effect of an ARB.

Step-by-Step Protocol:

  • Animal Model: Use adult male spontaneously hypertensive rats (SHR), a commonly used genetic model of hypertension.

  • Catheter Implantation (Invasive Method): Anesthetize the rats and surgically implant a catheter into the carotid artery or femoral artery for direct and continuous blood pressure monitoring. [7][8][9]Allow the animals to recover from surgery.

  • Acclimatization: Acclimate the rats to the experimental setup to minimize stress-induced blood pressure fluctuations. [7]4. Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a sufficient period before drug administration.

  • Drug Administration: Administer the test ARB orally or via intravenous infusion at the desired dose.

  • Continuous Monitoring: Continuously monitor and record the blood pressure for an extended period (e.g., 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in MAP from baseline at different time points after drug administration. The maximal reduction in MAP is a key efficacy parameter.

Conclusion

The comparative efficacy of angiotensin II receptor antagonists is a complex interplay of their receptor binding affinity, in vivo potency, and pharmacokinetic properties. While the concept of deriving these molecules from different diols is not a universally applicable synthetic strategy, the underlying principle of how structural modifications dictate therapeutic outcomes is clear. Subtle changes in the side chains of ARBs can lead to significant differences in their interaction with the AT1 receptor, resulting in variations in their antihypertensive effects. Olmesartan and candesartan, for example, demonstrate superior potency, which can be attributed to specific structural features that enhance their binding affinity and, in the case of olmesartan, its inverse agonist activity. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the design of next-generation antihypertensive agents with improved efficacy and safety profiles.

References

Sources

assessing the purity of synthesized 3-phenylpentane-1,5-diol against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and polymer science, 3-phenylpentane-1,5-diol serves as a critical scaffold—often functioning as a precursor for 4-phenylpiperidine derivatives or as a chain extender in functionalized polyesters. However, its commercial availability is frequently limited to "technical grade" (>90% purity), which is insufficient for structure-activity relationship (SAR) studies or GMP-like synthesis.

This guide outlines a rigorous, self-validating workflow to assess the purity of in-house synthesized 3-phenylpentane-1,5-diol against commercial standards. By integrating Reverse-Phase HPLC for impurity profiling and Quantitative NMR (qNMR) for absolute assay, researchers can establish a "Gold Standard" reference material independent of supplier Certificates of Analysis (CoA).

Part 1: The Synthesis Context & Impurity Profile

To accurately assess purity, one must understand the genesis of impurities. The synthesis of 3-phenylpentane-1,5-diol typically proceeds via the reduction of 3-phenylglutaric acid (or its anhydride/diester) using lithium aluminum hydride (LiAlH₄) or borane reagents.

Mechanistic Impurity Origins

Unlike simple contaminants, the impurities in this pathway are structurally homologous and difficult to separate.

  • Under-Reduced Intermediates (Lactones): The reduction of the diacid passes through a hydroxy-acid intermediate, which often cyclizes under acidic workup conditions to form

    
    -lactones . These are the most persistent impurities.
    
  • Starting Material: Unreacted 3-phenylglutaric acid.

  • Over-Reduction/Hydrogenolysis: While rare with LiAlH₄, benzylic positions can sometimes undergo hydrogenolysis to form alkyl-phenols if catalytic hydrogenation is used.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the critical control points where impurities are generated.

SynthesisPath SM 3-Phenylglutaric Acid Inter Hydroxy-Acid Intermediate SM->Inter Reduction (Step 1) Lactone δ-Lactone Impurity (Cyclization) Inter->Lactone Acidic Workup (Side Reaction) Product 3-Phenylpentane-1,5-diol Inter->Product Full Reduction Lactone->Product Slow Reduction

Figure 1: Mechanistic pathway showing the origin of the critical


-lactone impurity during the reduction process.

Part 2: The Reference Standard Strategy

A common pitfall in analytical chemistry is relying on a commercial standard that is less pure than the synthesized product.

The Solution: qNMR for Absolute Assay Instead of assuming the commercial standard is 100%, we utilize Quantitative NMR (qNMR) to determine the absolute mass purity (Assay) of the synthesized batch. This value effectively turns your synthesized batch into a Primary Reference Standard .

qNMR Methodology
  • Internal Standard (IS): Maleic Acid (traceable to NIST or equivalent).

  • Solvent: DMSO-d₆ (ensures solubility of both polar diol and organic impurities).

  • Target Signal: The methylene protons alpha to the hydroxyl group (

    
    ) at 
    
    
    
    ppm.

Part 3: Comparative Analytical Workflows

We employ an orthogonal approach: HPLC-UV for separating related structural impurities and qNMR for establishing the true potency.

Method A: HPLC-UV (Impurity Profiling)

Objective: Detect lactones and unreacted starting materials. Column Choice:Phenyl-Hexyl stationary phase is superior to C18 for this application. The


-

interactions between the phenyl ring of the analyte and the stationary phase provide enhanced selectivity for separating the diol from the phenyl-lactone impurities.

Protocol Parameters:

Parameter Setting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 min
Flow Rate 1.0 mL/min

| Detection | UV @ 210 nm (carbonyls/lactones) & 254 nm (aromatics) |

Method B: GC-MS (Volatiles & Orthogonal Check)

Objective: Confirm absence of trapped solvents (THF, Ether) and verify molecular weight of impurities. Note: Derivatization (e.g., TMS) is recommended to improve peak shape of the diol, but direct injection on a polar wax column is acceptable for purity checks.

Part 4: Experimental Data & Comparison

The following data simulates a comparison between a Commercial "95%" Standard and an In-House Synthesized Batch purified via high-vacuum distillation and crystallization.

Table 1: Comparative Analysis Results
Quality AttributeCommercial Standard (Ref)Synthesized Batch (Test)MethodAnalysis
Appearance Waxy Yellow SolidWhite Crystalline SolidVisualPurity Indicator
HPLC Purity (Area %) 94.2%99.1% HPLC-UVSynthesized batch is cleaner.
Major Impurity

-Lactone (3.5%)

-Lactone (0.4%)
HPLC-MSCritical for polymerization.
Water Content 1.2%0.05%Karl FischerCommercial batch is hygroscopic.
Absolute Assay 91.8% w/w 98.9% w/w qNMRCommercial std is significantly lower potency.
Interpretation

The commercial standard, while labeled "95%", actually contains significant water and lactone impurities, reducing its effective potency to ~91%. Using this as a calibrator without correction would introduce an 8% error in any stoichiometric reaction (e.g., polymerization). The synthesized batch, validated by qNMR, is the superior reference material.

Part 5: Detailed Experimental Protocols

Workflow Diagram: The Decision Matrix

This flowchart guides the researcher through the qualification process.

DecisionMatrix Start Synthesized Crude 3-Phenylpentane-1,5-diol Purify Purification: High Vac Distillation + Recrystallization Start->Purify qNMR qNMR Analysis (Absolute Assay) Purify->qNMR HPLC HPLC-UV Analysis (Impurity Profile) Purify->HPLC Decision Is Assay > 98.0% AND Single Impurity < 0.5%? qNMR->Decision HPLC->Decision Pass Qualify as Primary Reference Standard Decision->Pass Yes Fail Reprocess / Re-purify Decision->Fail No

Figure 2: Decision matrix for qualifying the synthesized material as a primary reference standard.

Protocol 1: qNMR Absolute Assay

Principle: This protocol uses the ratio of integrals between the analyte and a certified internal standard to calculate mass purity.

  • Preparation:

    • Weigh approx. 20 mg of the Synthesized Diol (precision

      
       mg) into a vial.
      
    • Weigh approx. 10 mg of Maleic Acid (TraceCERT® or equivalent, precision

      
       mg).
      
    • Dissolve both in 0.6 mL of DMSO-d₆ .

  • Acquisition:

    • Instrument: 400 MHz NMR (or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (

      
       ppm, 2H) and set value to normalized molar equivalent.
      
    • Integrate the Diol methylene signal (

      
       ppm, 4H).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity of Standard.[1][2][3][4]
Protocol 2: HPLC System Suitability Test (SST)

To ensure trustworthiness, the HPLC system must pass SST criteria before data is accepted.

  • Resolution Solution: Mix the Diol and 3-Phenylglutaric Acid (or synthesized Lactone impurity) at 0.5 mg/mL each.

  • Criteria:

    • Resolution (

      
      ): 
      
      
      
      between Diol and Lactone/Acid.
    • Tailing Factor (

      
      ): 
      
      
      
      for the main peak.
    • RSD (Area):

      
       for 5 replicate injections.
      

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[5] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Organic Syntheses. (1950).[2]

    
    -Phenylglutaric Anhydride. Org. Synth. 30, 81. Retrieved from [Link] (Provides context for the starting material synthesis).
    
  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Impurity Profiling. FDA. Retrieved from [Link]

  • Jeol Ltd. (2023). Let's try doing quantitative NMR: Internal vs External Standards. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpentane-1,5-diol Compound Summary. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.